molecular formula C17H16O4 B1597014 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid CAS No. 728918-79-4

3-(3-propan-2-yloxycarbonylphenyl)benzoic acid

Cat. No.: B1597014
CAS No.: 728918-79-4
M. Wt: 284.31 g/mol
InChI Key: YAKLXVIMPZGSIR-UHFFFAOYSA-N
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Description

3-(3-propan-2-yloxycarbonylphenyl)benzoic acid is a useful research compound. Its molecular formula is C17H16O4 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-propan-2-yloxycarbonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-11(2)21-17(20)15-8-4-6-13(10-15)12-5-3-7-14(9-12)16(18)19/h3-11H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKLXVIMPZGSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373475
Record name Biphenyl-3,3'-dicarboxylic acid 3-isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728918-79-4
Record name Biphenyl-3,3'-dicarboxylic acid 3-isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid, a biphenyl derivative with significant potential in materials science and as a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for successful synthesis.

Introduction

3-(3-propan-2-yloxycarbonylphenyl)benzoic acid, also known as 3'-isopropoxycarbonyl-[1,1'-biphenyl]-3-carboxylic acid, belongs to the class of unsymmetrically substituted biphenyl dicarboxylic acid monoesters. The biphenyl scaffold is a privileged structure in medicinal chemistry, imparting conformational rigidity and facilitating interactions with biological targets. The presence of both a carboxylic acid and an ester group on the biphenyl core provides opportunities for further chemical modification, making it a valuable building block for the synthesis of more complex molecules.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid can be logically approached through a retrosynthetic analysis, which identifies the key bond disconnections and precursor molecules. The central carbon-carbon bond of the biphenyl system is a prime candidate for disconnection, suggesting a cross-coupling reaction as the key step. The ester functionality can be introduced either before or after the formation of the biphenyl core. A post-coupling esterification strategy is often preferred to avoid potential complications during the coupling reaction.

Based on this analysis, a two-step synthetic pathway is proposed:

  • Suzuki-Miyaura Cross-Coupling: Formation of the biphenyl backbone through the palladium-catalyzed cross-coupling of a suitable aryl halide and an arylboronic acid.

  • Selective Mono-esterification: Introduction of the isopropyl ester group onto one of the carboxylic acid moieties of the resulting biphenyl dicarboxylic acid.

This approach offers a convergent and efficient route to the target molecule, utilizing well-established and high-yielding chemical transformations.

Synthesis Pathway Visualization

The overall synthetic scheme is depicted in the following diagram:

Synthesis_Pathway cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Selective Mono-esterification 3-Iodobenzoic_acid 3-Iodobenzoic acid 3-Iodobenzoic_acid->reaction_node1 3-Carboxyphenylboronic_acid 3-Carboxyphenylboronic acid 3-Carboxyphenylboronic_acid->reaction_node1 Pd_catalyst Pd Catalyst Base 3_3_Biphenyldicarboxylic_acid 3,3'-Biphenyldicarboxylic acid Pd_catalyst->3_3_Biphenyldicarboxylic_acid 3_3_Biphenyldicarboxylic_acid->reaction_node2 reaction_node1->3_3_Biphenyldicarboxylic_acid Suzuki-Miyaura Coupling Isopropanol Isopropanol Isopropanol->reaction_node2 Acid_catalyst Acid Catalyst Target_Molecule 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid Acid_catalyst->Target_Molecule reaction_node2->Target_Molecule Fischer Esterification

Caption: Synthetic pathway for 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid.

Experimental Protocols

Part 1: Synthesis of 3,3'-Biphenyldicarboxylic acid via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[1][2][3]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
3-Iodobenzoic acid248.0210.01.0
3-Carboxyphenylboronic acid165.9312.01.2
Palladium(II) acetate224.500.10.01
Triphenylphosphine262.290.40.04
Potassium carbonate138.2130.03.0
1,4-Dioxane-100 mL-
Water-25 mL-
2M Hydrochloric acid-As needed-
Ethyl acetate-As needed-
Brine-As needed-
Anhydrous sodium sulfate-As needed-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-iodobenzoic acid (10.0 mmol), 3-carboxyphenylboronic acid (12.0 mmol), palladium(II) acetate (0.1 mmol), and triphenylphosphine (0.4 mmol).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (100 mL) and a solution of potassium carbonate (30.0 mmol) in water (25 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 90-95 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the 1,4-dioxane under reduced pressure.

  • Dilute the aqueous residue with water (100 mL) and acidify to pH 2-3 with 2M hydrochloric acid. A white precipitate will form.

  • Filter the precipitate and wash thoroughly with cold water.

  • Dissolve the crude product in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3,3'-biphenyldicarboxylic acid as a white solid.[4] The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate in combination with triphenylphosphine forms a catalytically active Pd(0) species in situ, which is essential for the catalytic cycle of the Suzuki-Miyaura reaction.[5]

  • Base: Potassium carbonate is used to activate the boronic acid and facilitate the transmetalation step.[2]

  • Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic substrates and the inorganic base.

  • Inert Atmosphere: The reaction is carried out under a nitrogen atmosphere to prevent the oxidation and deactivation of the palladium catalyst.

Part 2: Selective Mono-esterification of 3,3'-Biphenyldicarboxylic acid

The selective mono-esterification of a dicarboxylic acid can be achieved by controlling the stoichiometry of the alcohol and the reaction conditions. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a suitable method for this transformation.[6][7]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
3,3'-Biphenyldicarboxylic acid242.235.01.0
Isopropanol60.1050.010.0
Concentrated Sulfuric Acid98.08Catalytic-
Toluene-100 mL-
Saturated Sodium Bicarbonate-As needed-
Diethyl Ether-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,3'-biphenyldicarboxylic acid (5.0 mmol), isopropanol (50.0 mmol), and toluene (100 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 8-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will be a mixture of the desired monoester, unreacted dicarboxylic acid, and the diester. Purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality of Experimental Choices:

  • Stoichiometry: Using a limited excess of isopropanol and carefully monitoring the reaction time helps to favor the formation of the monoester over the diester.

  • Dean-Stark Apparatus: The removal of water drives the equilibrium of the reversible Fischer esterification towards the product side, thereby increasing the yield.[7]

  • Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]

  • Workup: The aqueous workup with sodium bicarbonate is crucial to remove the acid catalyst and any unreacted dicarboxylic acid.

Trustworthiness and Self-Validation

The described protocols are based on well-established and reliable chemical transformations. The success of each step can be validated through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions and to assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and the final product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules, such as the carboxylic acid O-H and C=O stretches, and the ester C=O stretch.

By employing these analytical methods, researchers can ensure the identity and purity of the synthesized 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid, thereby guaranteeing the trustworthiness of the experimental results.

Conclusion

This technical guide outlines a logical and efficient two-step synthesis of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid. The pathway leverages the power of the Suzuki-Miyaura cross-coupling for the construction of the biphenyl core and a selective Fischer esterification for the introduction of the isopropyl ester group. The detailed experimental protocols and the rationale behind the choice of reagents and conditions provide a solid foundation for the successful synthesis of this valuable compound. The inherent modularity of this synthetic route also allows for the preparation of a diverse library of related biphenyl derivatives by simply varying the starting materials.

References

  • BenchChem. (n.d.). Benzoic acid, 3-methylphenyl ester in Organic Synthesis.
  • University of Regensburg. (n.d.). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid.
  • MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • Google Patents. (n.d.). CN100480230C - Preparation and application of diethyl diisopropyl carboxylate.
  • Google Patents. (n.d.). CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
  • Google Patents. (n.d.). US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives.
  • ResearchGate. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
  • Asian Journal of Green Chemistry. (2020). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • National Institutes of Health. (2011). Biphenyl-3,3′-dicarboxylic acid.
  • National Institutes of Health. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
  • Synblock. (n.d.). Isopropyl 4'-amino-[1,1'-biphenyl]-3-carboxylate.
  • ChemicalBook. (n.d.). 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • ResearchGate. (n.d.). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid.
  • Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
  • YouTube. (2019). 08.08 Esterification of Carboxylic Acids.
  • ResearchGate. (n.d.). Synthesis of biphenyl via C‐C coupling of Suzuki reaction in the....
  • Google Patents. (n.d.). DE19831817C1 - Production of biphenyl carboxylic acid compounds.
  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • PubChem. (n.d.). (1,1'-Biphenyl)-3-carboxylic acid, 3'-amino-2'-hydroxy-, hydrochloride (1:1).
  • Royal Society of Chemistry. (2018). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • WIPO Patentscope. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Google Patents. (n.d.). PROCESS FOR PRODUCING KETOPROFEN AND 5-BENZOYL-3-METHYL-2-INDOLINONE.

Sources

An In-depth Technical Guide to 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-propan-2-yloxycarbonylphenyl)benzoic acid, also known to as Biphenyl-3,3'-dicarboxylic acid 3-isopropyl ester, is a biphenyl derivative characterized by a carboxylic acid group on one phenyl ring and an isopropyl ester on the other, both at the meta position. This monoester of biphenyl-3,3'-dicarboxylic acid possesses a structure that is of significant interest in medicinal chemistry and materials science. The biphenyl scaffold is a recognized privileged structure in drug discovery, offering a semi-rigid backbone for the spatial orientation of functional groups to interact with biological targets. The presence of both a carboxylic acid and an ester group provides opportunities for further chemical modification and for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with insights for its use in research and development.

Chemical Identity and Physicochemical Properties

CAS Number: 728918-79-4

Molecular Formula: C₁₇H₁₆O₄

Molecular Weight: 284.31 g/mol

The structural and physicochemical properties of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource/Method
IUPAC Name 3'-(isopropoxycarbonyl)biphenyl-3-carboxylic acidIUPAC Nomenclature
Synonyms Biphenyl-3,3'-dicarboxylic acid 3-isopropyl esterChemical Databases
Appearance White to off-white solid (predicted)Inferred from similar compounds
Melting Point Not availableExperimental data lacking
Boiling Point Not availableExperimental data lacking
Solubility Soluble in organic solvents like methanol, ethanol, DMSO, and DMF; sparingly soluble in water.Inferred from structural features
pKa ~4-5 (for the carboxylic acid group)Estimated based on benzoic acid

Synthesis and Purification

The synthesis of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid can be strategically approached through two primary routes, both culminating in the target molecule. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Route 1: Suzuki-Miyaura Coupling followed by Selective Monoesterification

This is a robust and widely applicable method for the synthesis of biphenyl compounds[1][2].

Step 1: Suzuki-Miyaura Coupling of 3-Bromobenzoic acid and (3-methoxycarbonylphenyl)boronic acid

This initial step creates the biphenyl-3,3'-dicarboxylic acid backbone.

  • Reaction: 3-bromobenzoic acid is coupled with (3-methoxycarbonylphenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Na₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).

  • Rationale: The Suzuki-Miyaura coupling is highly efficient for forming carbon-carbon bonds between aryl halides and aryl boronic acids, offering good yields and tolerance to a wide range of functional groups.

Step 2: Hydrolysis of the Dimethyl Ester

The resulting biphenyl-3,3'-dicarboxylic acid dimethyl ester is then fully hydrolyzed to the diacid.

  • Reaction: The diester is treated with a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF, followed by acidification.

  • Rationale: This step provides the common precursor, biphenyl-3,3'-dicarboxylic acid, for the subsequent selective esterification.

Step 3: Selective Monoesterification

The key and most challenging step is the selective esterification of one of the two carboxylic acid groups.

  • Reaction: Biphenyl-3,3'-dicarboxylic acid is reacted with isopropanol under carefully controlled conditions. This can be achieved by using a limited amount of a coupling agent (e.g., DCC/DMAP) or by acid catalysis (e.g., sulfuric acid) with a controlled stoichiometry of the alcohol.

  • Rationale: Achieving mono-esterification over di-esterification requires precise control of reaction conditions. The statistical distribution of products (diacid, monoester, and diester) necessitates careful purification.

Route 2: Suzuki-Miyaura Coupling of Pre-functionalized Aryl Partners

This alternative approach involves coupling two aryl fragments that already contain the desired carboxylic acid and isopropyl ester functionalities, or their precursors.

  • Reaction: 3-Bromobenzoic acid is coupled with isopropyl 3-bromobenzoate that has been converted to the corresponding boronic acid or boronic ester.

  • Rationale: This route can offer better control over the final product, avoiding the challenging selective monoesterification step. However, it requires the synthesis of the specific boronic acid precursor.

General Purification Protocol

Purification of the final product is typically achieved through the following steps:

  • Work-up: After the reaction, the mixture is typically acidified and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine and dried over anhydrous sodium sulfate.

  • Chromatography: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.

Synthesis_Workflow cluster_Route1 Route 1: Suzuki Coupling then Esterification cluster_Route2 Route 2: Coupling of Pre-functionalized Fragments cluster_Purification Purification A1 3-Bromobenzoic acid + (3-Methoxycarbonylphenyl)boronic acid B1 Suzuki-Miyaura Coupling (Pd Catalyst, Base) A1->B1 C1 Biphenyl-3,3'-dicarboxylic acid dimethyl ester B1->C1 D1 Hydrolysis (NaOH, H₂O/MeOH) C1->D1 E1 Biphenyl-3,3'-dicarboxylic acid D1->E1 F1 Selective Monoesterification (Isopropanol, Acid catalyst) E1->F1 G1 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid F1->G1 P1 Crude Product G1->P1 A2 3-Bromobenzoic acid C2 Suzuki-Miyaura Coupling (Pd Catalyst, Base) A2->C2 B2 Isopropyl 3-boronobenzoate B2->C2 D2 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid C2->D2 D2->P1 P2 Aqueous Work-up P1->P2 P3 Column Chromatography P2->P3 P4 Recrystallization P3->P4 P5 Pure Product P4->P5

Figure 1: Synthetic strategies and purification workflow for 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the two phenyl rings, typically in the range of 7.0-8.5 ppm. The isopropyl group will exhibit a septet for the CH proton around 5.0-5.3 ppm and a doublet for the two methyl groups around 1.3-1.4 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, which is exchangeable with D₂O.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons (one for the ester and one for the carboxylic acid) in the range of 165-175 ppm. The aromatic carbons will appear between 120-145 ppm. The CH of the isopropyl group will be observed around 68-72 ppm, and the methyl carbons around 21-23 ppm.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will display a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.

    • Two distinct C=O stretching vibrations are expected: one for the carboxylic acid dimer around 1700-1725 cm⁻¹ and another for the ester at a slightly higher wavenumber, around 1715-1735 cm⁻¹[3][4].

    • C-O stretching bands for the ester and carboxylic acid will be present in the 1100-1300 cm⁻¹ region.

    • Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C bending vibrations will appear in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₇H₁₆O₄ by providing a highly accurate mass measurement of the molecular ion ([M]+ or [M-H]⁻).

Applications in Research and Drug Development

Biphenyl carboxylic acids are valuable scaffolds in drug discovery and materials science[1][5]. While specific applications for 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid are not extensively documented, its structural features suggest several potential areas of use:

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a fragment or a starting point for the development of more complex drug candidates. The biphenyl core provides a rigid framework, while the carboxylic acid and ester groups offer points for modification to optimize binding to a target protein.

  • Intermediate in Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, such as polymers, dyes, and other pharmacologically active compounds. The carboxylic acid can be converted into amides, esters, or other functional groups, and the isopropyl ester can be hydrolyzed to the diacid for further derivatization.

  • Pro-drug Design: The isopropyl ester group could potentially act as a pro-drug moiety, which may be cleaved in vivo by esterases to release the active dicarboxylic acid form of the molecule. This strategy is often employed to improve the oral bioavailability of carboxylic acid-containing drugs.

  • Materials Science: Biphenyl dicarboxylic acids are used as monomers in the synthesis of high-performance polymers such as polyesters and polyamides, imparting rigidity and thermal stability to the resulting materials[6]. The monoester could be used to create polymers with specific properties or as a chain terminator to control molecular weight.

Potential_Applications cluster_DrugDev Drug Development cluster_Synth Chemical Synthesis A 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid B Fragment-Based Drug Discovery A->B Starting Point C Lead Optimization (Scaffold) A->C Core Structure D Pro-drug Design A->D Ester Moiety E Intermediate for Complex Molecules A->E Building Block F Monomer for Specialty Polymers A->F Functionalized Monomer

Figure 2: Potential applications of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.

  • Health Hazards: Based on related compounds, it may cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated.

  • Fire and Explosion Hazards: The compound is expected to be combustible. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

3-(3-propan-2-yloxycarbonylphenyl)benzoic acid (CAS 728918-79-4) is a bifunctional biphenyl derivative with significant potential as a building block in medicinal chemistry and materials science. Its synthesis can be achieved through established methods such as the Suzuki-Miyaura coupling, although selective monoesterification of the parent diacid presents a synthetic challenge. The presence of both a carboxylic acid and an isopropyl ester on a rigid biphenyl scaffold makes it an attractive molecule for creating diverse chemical libraries for drug discovery and for the development of novel polymers. Further research into its specific biological activities and material properties is warranted to fully explore its potential applications.

References

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  • El-Sayed, N. N. E., El-Shishtawy, R. M., & El-Azzouny, A. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18356-18401.
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The Multifaceted Biological Activities of Benzoic Acid Esters: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Chemistry of Benzoic Acid Esters

Benzoic acid, a simple aromatic carboxylic acid, and its ester derivatives are ubiquitous in nature and synthetic chemistry. Found in various plants, resins, and essential oils, these compounds have a long history of use in food preservation, perfumery, and pharmaceuticals.[1][2] The esterification of the carboxylic acid group of benzoic acid with various alcohols yields a diverse class of molecules known as benzoic acid esters. This structural modification significantly alters the physicochemical properties of the parent molecule, such as lipophilicity, which in turn profoundly influences their biological activity.[3] This technical guide provides an in-depth review of the diverse biological activities of benzoic acid esters, focusing on their antimicrobial, antifungal, antioxidant, anti-inflammatory, and anticancer properties. We will delve into the underlying mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation, offering a valuable resource for researchers and professionals in drug discovery and development.

Antimicrobial and Antifungal Activities: Disrupting Microbial Integrity

Benzoic acid and its esters are well-established antimicrobial and antifungal agents, widely employed as preservatives in food, cosmetics, and pharmaceutical formulations.[2] Their primary mechanism of action involves the disruption of microbial cell membranes and intracellular pH homeostasis.[2]

Mechanism of Action

The antimicrobial efficacy of benzoic acid esters is largely dependent on their lipophilicity. The ester group enhances the molecule's ability to penetrate the lipid-rich cell membranes of bacteria and fungi. Once inside the cell, intracellular esterases can hydrolyze the ester back to benzoic acid. The accumulation of benzoic acid within the cytoplasm leads to a decrease in intracellular pH, creating an acidic environment that inhibits the function of critical metabolic enzymes and ultimately leads to cell death.[2]

Another proposed mechanism for their antifungal action is the inhibition of key enzymes involved in glycolysis, such as phosphofructokinase. This disruption of the central metabolic pathway leads to a depletion of ATP, the cell's primary energy currency, thereby inhibiting growth and proliferation.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of benzoic acid esters against bacteria and fungi.[4][5][6][7]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test benzoic acid ester compound

  • Bacterial or fungal inoculum

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). This can be done visually or using a spectrophotometer.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the benzoic acid ester in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well containing the test compound dilutions.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.

  • Determination of MIC:

    • The MIC is the lowest concentration of the benzoic acid ester that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Structure-Activity Relationship (SAR) in Antimicrobial Activity

The antimicrobial potency of benzoic acid esters is significantly influenced by the nature and position of substituents on the aromatic ring, as well as the length and structure of the ester alkyl chain.

  • Lipophilicity: Increasing the length of the alkyl chain of the ester generally increases lipophilicity, which can enhance antimicrobial activity up to a certain point by facilitating membrane penetration.[8]

  • Substituents on the Aromatic Ring:

    • Hydroxyl Groups: The presence and position of hydroxyl groups on the benzene ring can modulate activity. For instance, some studies have shown that hydroxyl substitution at the ortho position can enhance antibacterial effects.[9]

    • Methoxy Groups: Methoxy substitution has been observed to have a more variable effect, in some cases decreasing antibacterial efficacy compared to hydroxyl groups.[9]

Compound Test Organism MIC (mg/mL) Reference
Benzoic AcidEscherichia coli O1571[9]
2-Hydroxybenzoic AcidEscherichia coli O1571[9]
3-Hydroxybenzoic AcidEscherichia coli O1572[9]
4-Hydroxybenzoic AcidEscherichia coli O1572[9]
3,4-Dihydroxybenzoic AcidEscherichia coli O1572[9]
3,4,5-Trihydroxybenzoic AcidEscherichia coli O1574[9]
Methyl CaffeateCandida albicans128 µg/mL[10]
Methyl 2-nitrocinnamateCandida albicans128 µg/mL[10]
Methyl biphenyl-2-carboxylateCandida albicans128-256 µg/mL[10]

Table 1: Minimum Inhibitory Concentrations (MIC) of selected benzoic acid derivatives.

Antioxidant Activity: Scavenging Free Radicals

Many benzoic acid esters, particularly those with hydroxyl substitutions on the aromatic ring, exhibit significant antioxidant activity.[2] This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Mechanism of Action

The antioxidant capacity of phenolic benzoic acid esters is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and terminating the oxidative chain reaction. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficiency.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the in vitro antioxidant activity of benzoic acid esters using the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[11][12][13]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test benzoic acid ester compound

  • Ascorbic acid or Trolox (positive control)

  • 96-well microtiter plate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

    • The working solution should be prepared fresh daily and kept in the dark.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and the positive control in methanol.

    • In a 96-well plate, add a specific volume of the test compound or control solution to a defined volume of the DPPH working solution.

    • A blank containing only methanol and the DPPH solution should also be prepared.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • The radical scavenging activity is calculated as a percentage of DPPH discoloration using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Structure-Activity Relationship (SAR) in Antioxidant Activity

The antioxidant potential of benzoic acid esters is closely linked to the number and position of hydroxyl groups on the aromatic ring.

  • Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups leads to higher antioxidant activity.

  • Position of Hydroxyl Groups: The relative position of hydroxyl groups is also critical. Ortho- and para-dihydroxy substitutions often result in greater antioxidant capacity compared to meta-dihydroxy substitutions due to the increased stability of the resulting phenoxyl radical through resonance.

Compound Antioxidant Activity (IC50) Reference
Caffeic acid phenethyl ester (CAPE) analogue (20)1.2 µM
Caffeic acid phenethyl ester (CAPE) analogue (21)1.83 µM
3,4-Dihydroxybenzoic acid (DHB)9.10 µM[14]
3,4,5-Trihydroxybenzoic acid (Gallic acid)Potent antioxidant[15]
4-Hydroxybenzoic acidModerate antioxidant[15]

Table 2: Antioxidant activity (IC50 values) of selected benzoic acid derivatives.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Certain benzoic acid esters have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions.[16]

Mechanism of Action

The anti-inflammatory effects of some benzoic acid derivatives, such as salicylic acid (2-hydroxybenzoic acid), are well-documented. A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, potent inflammatory mediators. More recent studies suggest that salicylic acid and its derivatives can also modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[17][18] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[18][19][20] By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory cascade.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Benzoic_Acid_Ester Benzoic Acid Ester Benzoic_Acid_Ester->IKK Inhibits Benzoic_Acid_Ester->NFkB Inhibits Activation

Caption: Putative anti-inflammatory mechanism of benzoic acid esters via inhibition of the NF-κB signaling pathway.

Anticancer Activity: Targeting Cancer Cell Proliferation and Survival

A growing body of evidence suggests that certain benzoic acid esters possess significant anticancer activity against various cancer cell lines.[1][21][22][23][24] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways that control cell growth, proliferation, and apoptosis (programmed cell death).

Mechanism of Action

The anticancer effects of benzoic acid derivatives have been attributed to several mechanisms, including:

  • Modulation of Signaling Pathways: Benzoic acid derivatives have been shown to affect critical cellular signaling pathways such as MAPK, AMPK, and p53, which are often dysregulated in cancer.[24]

  • Estrogen Receptor Modulation: Some hydroxylated benzoic acid derivatives have demonstrated estrogen-like effects and can modulate estrogen receptor α-dependent signaling pathways, which is relevant in hormone-dependent cancers like breast cancer.[25]

  • Induction of Apoptosis: Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Benzoic acid esters may trigger this process through various intrinsic and extrinsic pathways.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell viability and proliferation, and it is widely used to screen compounds for cytotoxic and cytostatic effects.[26][27][28][29][30]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test benzoic acid ester compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test benzoic acid ester in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Compound Cell Line Activity (IC50) Reference
Substituted thiocyanate benzoic acid derivative (8)MCF-7 (Breast Cancer)100 µM/ml[23]
Substituted thiocyanate benzoic acid derivative (9)MCF-7 (Breast Cancer)100 µM/ml[23]
Gallic acid–stearylamine conjugateA431 (Squamous Cancer)100 µg/ml[1]

Table 3: Cytotoxic activity (IC50 values) of selected benzoic acid derivatives against cancer cell lines.

Future Perspectives and Drug Development

The diverse biological activities of benzoic acid esters make them a promising scaffold for the development of novel therapeutic agents. Their established safety profile in various applications provides a solid foundation for further investigation. Future research should focus on:

  • Lead Optimization: Systematic modification of the benzoic acid ester structure to enhance potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying their various biological effects to identify novel drug targets.

  • In Vivo Efficacy and Safety: Conducting comprehensive preclinical and clinical studies to evaluate the therapeutic potential and safety of promising lead compounds.

  • Drug Delivery Systems: Developing innovative drug delivery strategies to improve the bioavailability and targeted delivery of benzoic acid esters.

By leveraging a multidisciplinary approach that combines medicinal chemistry, pharmacology, and molecular biology, the full therapeutic potential of this versatile class of compounds can be realized, leading to the development of new and effective treatments for a wide range of diseases.

References

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A Comprehensive Technical Guide to 3'-[(Isopropoxy)carbonyl]-[1,1'-biphenyl]-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The biphenyl scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of pharmacologically active agents. Its structural rigidity and capacity for diverse functionalization have rendered it a privileged motif in the design of novel therapeutics. This technical guide focuses on a specific, yet representative, member of this class: 3'-[(Isopropoxy)carbonyl]-[1,1'-biphenyl]-3-carboxylic acid. We will delve into its formal nomenclature, molecular representation, a robust synthetic strategy, and the broader context of its potential within drug discovery, grounded in the established significance of the biphenyl carboxylic acid pharmacophore.

Chemical Identity and Molecular Representation

A precise understanding of a molecule's structure is fundamental to all subsequent scientific investigation. This section provides the formal IUPAC name and the machine-readable SMILES string for the topic compound.

IUPAC Nomenclature

The systematic name for the compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 3'-[(Isopropoxy)carbonyl]-[1,1'-biphenyl]-3-carboxylic acid .[1][2][3]

  • Parent Structure : The molecule is named as a derivative of benzoic acid, where the carboxylic acid group is assigned the highest priority.

  • Biphenyl Core : The two phenyl rings are linked, forming a biphenyl structure. The benzoic acid moiety constitutes one of the phenyl rings.

  • Substitution Pattern : The second phenyl ring is a substituent on the benzoic acid ring at the 3-position. This substituent is, in turn, substituted at its 3'-position (the prime (') indicates the second phenyl ring) with an isopropoxycarbonyl group (an ester of isopropanol and a carboxylic acid).

SMILES String

The Simplified Molecular Input Line Entry System (SMILES) is a linear notation that describes the chemical structure of a molecule.[4] The SMILES string for 3'-[(Isopropoxy)carbonyl]-[1,1'-biphenyl]-3-carboxylic acid is:

CC(C)OC(=O)c1cccc(c1)c2cccc(c2)C(=O)O

This string unambiguously represents the connectivity of the atoms within the molecule.

Synthesis and Mechanistic Rationale

The construction of the biphenyl core is a critical step in the synthesis of this class of molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for forming carbon-carbon bonds between aryl halides and aryl boronic acids, offering high yields and functional group tolerance.[5][6]

Proposed Synthetic Workflow

A logical and efficient synthetic route to 3'-[(Isopropoxy)carbonyl]-[1,1'-biphenyl]-3-carboxylic acid involves the Suzuki-Miyaura coupling of two key intermediates: 3-bromobenzoic acid and isopropyl 3-boronobenzoate.

G cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_coupling Suzuki-Miyaura Coupling A 3-Bromobenzoic Acid F 3'-[(Isopropoxy)carbonyl]-[1,1'-biphenyl]-3-carboxylic acid A->F Reactant 1 B Isopropyl 3-bromobenzoate E Isopropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate B->E Esterification C Bis(pinacolato)diboron C->E Miyaura Borylation [Pd(dppf)Cl2], KOAc D Isopropanol D->B Esterification (Acid catalyst) E->F Reactant 2 Pd(PPh3)4, K2CO3 caption Synthetic workflow for the target compound.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura cross-coupling reactions.[7]

Step 1: Synthesis of Isopropyl 3-bromobenzoate

  • To a solution of 3-bromobenzoic acid in isopropanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess isopropanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield isopropyl 3-bromobenzoate.

Step 2: Synthesis of Isopropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • In a flask, combine isopropyl 3-bromobenzoate, bis(pinacolato)diboron, and potassium acetate.

  • Add a solvent such as 1,4-dioxane and degas the mixture with argon or nitrogen for 15-20 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst.

  • Heat the reaction mixture at 80-90 °C for 8-12 hours under an inert atmosphere.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired boronic ester.

Step 3: Suzuki-Miyaura Coupling

  • To a degassed mixture of 1,4-dioxane and water, add 3-bromobenzoic acid, isopropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and potassium carbonate.[7]

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst.[7]

  • Heat the reaction mixture at 80-90 °C for 12-16 hours under an inert atmosphere.[7]

  • Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3'-[(Isopropoxy)carbonyl]-[1,1'-biphenyl]-3-carboxylic acid.

Physicochemical Properties

PropertyPredicted Value/RangeRationale
Molecular Weight 298.31 g/mol Calculated from the molecular formula C₁₇H₁₆O₄.
Melting Point 200-230 °CBiphenyl carboxylic acids are typically crystalline solids with relatively high melting points.[9]
Solubility Poorly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, methanol).The carboxylic acid and ester groups provide some polarity, but the large hydrophobic biphenyl core dominates.
pKa ~4-5The carboxylic acid proton is acidic, similar to benzoic acid.
LogP 3.5 - 4.5The molecule has significant lipophilicity due to the biphenyl system and the isopropyl group.

Significance and Applications in Drug Development

Biphenyl carboxylic acid derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities.[5][6][7][10] This structural motif is present in numerous approved drugs and clinical candidates.

Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) feature the biphenyl carboxylic acid scaffold, such as diflunisal and flurbiprofen.[5] These drugs typically function by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The carboxylic acid moiety is often crucial for binding to the active site of these enzymes.

Anticancer Potential

The biphenyl framework is a common feature in molecules designed to target various aspects of cancer biology.[7] Biphenyl carboxylic acid derivatives have been investigated as inhibitors of various enzymes and signaling pathways implicated in cancer progression.

Other Therapeutic Areas

The versatility of the biphenyl carboxylic acid scaffold has led to its exploration in a wide range of other therapeutic areas, including:

  • Antihypertensive agents [7]

  • Antimicrobial and antifungal agents [7][10]

  • Antiviral compounds [10]

  • Immunosuppressants [7]

The specific substitution pattern of 3'-[(Isopropoxy)carbonyl]-[1,1'-biphenyl]-3-carboxylic acid, with a carboxylic acid at the 3-position and an ester at the 3'-position, offers a platform for developing molecules with tailored pharmacokinetic and pharmacodynamic profiles. The ester group can act as a prodrug, potentially improving bioavailability, while the carboxylic acid can serve as a key binding element to a biological target.

Conclusion

3'-[(Isopropoxy)carbonyl]-[1,1'-biphenyl]-3-carboxylic acid is a molecule of significant interest due to its membership in the pharmacologically important class of biphenyl carboxylic acids. Its synthesis can be reliably achieved through well-established methodologies like the Suzuki-Miyaura cross-coupling reaction. The structural features of this compound, combining a rigid biphenyl core with strategically placed functional groups, make it and its derivatives promising candidates for further investigation in various drug discovery programs. The insights provided in this guide aim to serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry and drug development.

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Theoretical Insights into the Electronic Landscapes of Benzoic Acid Isomers: A Computational Approach for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Benzoic acid and its isomers, particularly the hydroxybenzoic acids, represent a fundamental scaffold in medicinal chemistry and materials science. The subtle repositioning of a single functional group can drastically alter a molecule's electronic properties, thereby influencing its chemical reactivity, biological activity, and physical characteristics. This guide provides a comprehensive exploration of the theoretical methods used to dissect these electronic properties. We delve into the quantum chemical foundations, present a validated computational workflow, and analyze how isomerism—specifically in ortho-, meta-, and para-hydroxybenzoic acids—governs molecular geometry, frontier orbital energies, electrostatic potential, and acidity. The objective is to equip researchers, chemists, and drug development professionals with the theoretical framework and practical insights necessary to leverage computational chemistry for the rational design of novel molecules with tailored functionalities.

Introduction: The Significance of Isomeric Variation

Benzoic acid, the simplest aromatic carboxylic acid, consists of a benzene ring attached to a carboxyl group.[1] Its derivatives are ubiquitous, serving as key precursors in chemical synthesis, food preservatives, and as active pharmaceutical ingredients (APIs).[1][2] Isomers of substituted benzoic acids, such as the hydroxybenzoic acids (HBAs), offer a classic model for understanding structure-property relationships. The three primary positional isomers of HBA—2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid—exhibit distinct physicochemical and biological profiles that are directly attributable to their unique electronic structures.

For instance, salicylic acid's anti-inflammatory properties are intrinsically linked to its ability to form a strong intramolecular hydrogen bond, a feature absent in its meta and para counterparts.[3][4][5] These differences in non-covalent interactions, charge distribution, and molecular stability have profound implications for drug-receptor binding, membrane permeability, and metabolic pathways.[6][7] Theoretical and computational studies provide a powerful, cost-effective lens through which to examine these properties at a sub-atomic level, offering predictive insights that can accelerate the discovery and development process.[8]

The Theoretical Toolkit: Quantum Chemical Methods

To accurately model molecular behavior, we must turn to quantum mechanics. Modern computational chemistry offers a suite of methods to solve the Schrödinger equation, with varying levels of accuracy and computational cost. The choice of method is a critical decision driven by the specific scientific question at hand.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has become the predominant method for electronic structure calculations in chemistry and materials science. Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the much simpler electron density. This approach provides an exceptional balance of accuracy and computational efficiency.

  • Causality of Choice: We choose DFT because it reliably predicts geometric structures, vibrational frequencies, and ground-state electronic properties for medium-sized organic molecules like benzoic acid isomers without the prohibitive computational expense of higher-level ab initio methods.[2]

  • Key Components:

    • Exchange-Correlation (XC) Functional: This is the heart of DFT, approximating the complex quantum mechanical interactions between electrons. The choice of functional is crucial. For example, B3LYP is a popular hybrid functional known for its robust performance in geometry optimizations, while range-separated functionals like CAM-B3LYP are often superior for predicting excited-state properties and UV absorption spectra.[9]

    • Basis Set: A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets, like 6-311++G(d,p), provide more flexibility to describe the spatial distribution of electrons, leading to higher accuracy, particularly for systems with diffuse electron density or those involved in hydrogen bonding.[2][10]

Time-Dependent DFT (TD-DFT) for Excited States

To understand how these molecules interact with light—essential for photochemistry and spectroscopy—we need to model their electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of electronic transition energies and oscillator strengths, which can be used to simulate UV-Vis absorption spectra.[9][11]

High-Level Ab Initio Methods

Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy than DFT by more systematically accounting for electron correlation.[12][13] While computationally demanding, they serve as a valuable "gold standard" for benchmarking the performance of DFT functionals, ensuring the chosen DFT protocol is reliable for the system under study.[9]

A Validated Computational Workflow

A rigorous and reproducible computational protocol is essential for trustworthy results. The following workflow represents a standard, self-validating procedure for analyzing the electronic properties of benzoic acid isomers.

Step-by-Step Protocol
  • Structure Preparation: Obtain the initial 3D coordinates of the benzoic acid isomers. For substituted isomers like 3- and 4-hydroxybenzoic acid, multiple rotational conformers may exist and should be considered.[3][4]

  • Geometry Optimization: Perform a full geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This process systematically adjusts the positions of the atoms to find the lowest energy, most stable molecular structure.[10]

  • Vibrational Frequency Calculation: Once an optimized structure is found, calculate its vibrational frequencies at the same level of theory.

    • Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure and must be repeated. This step is a critical internal validation of the calculated geometry.

  • Single-Point Energy and Property Calculation: Using the validated minimum-energy geometry, perform a single-point calculation to derive the key electronic properties. This may be done at a higher level of theory for improved accuracy.

  • Analysis of Electronic Properties:

    • Frontier Molecular Orbitals (HOMO/LUMO): Analyze the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Molecular Electrostatic Potential (MEP): Generate and visualize the MEP surface to identify regions of positive and negative electrostatic potential.

    • Natural Bond Orbital (NBO) Analysis: Quantify charge distributions, atomic charges, and intramolecular interactions like hydrogen bonds.[14]

  • Excited State Calculation (Optional): If spectroscopic properties are of interest, perform a TD-DFT calculation (e.g., using CAM-B3LYP/6-311++G(d,p)) on the optimized ground-state geometry to predict UV-Vis absorption wavelengths.[9]

Workflow Visualization

G cluster_input Step 1: Input cluster_gs Step 2 & 3: Ground State Calculation cluster_analysis Step 4 & 5: Property Analysis cluster_es Step 6: Excited State (Optional) start Initial 3D Structure(s) (e.g., from crystal data or builder) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Imaginary Frequencies? freq->check check->opt Yes (Structure is not a minimum) props Single-Point Calculation for: - HOMO/LUMO Energies - Molecular Electrostatic Potential (MEP) - NBO/Atomic Charges check->props No (Validated Minimum) tddft TD-DFT Calculation (e.g., CAM-B3LYP) for UV-Vis Spectra props->tddft Optional Path

Caption: Standard computational workflow for analyzing molecular electronic properties.

Analysis of Hydroxybenzoic Acid Isomers

The positioning of the hydroxyl (-OH) group relative to the carboxyl (-COOH) group creates dramatic differences in the electronic properties of the three main HBA isomers.

Molecular Geometry and Conformational Stability

Quantum chemical calculations confirm that the most stable conformer of benzoic acid has the carboxyl group coplanar with the phenyl ring.[12][13][15] This planarity is largely maintained in its hydroxy- derivatives, but with critical distinctions:

  • 2-Hydroxybenzoic Acid (Salicylic Acid): This isomer is unique because it forms a strong, planar, six-membered ring via an intramolecular hydrogen bond between the carboxyl proton and the hydroxyl oxygen.[3][16][17] This interaction locks the molecule into a single, highly stable conformation, which significantly influences its acidity and biological activity.[4][18]

  • 3- and 4-Hydroxybenzoic Acid: Lacking the proximity for intramolecular hydrogen bonding, these isomers exist as mixtures of multiple rotational conformers in the gas phase.[3][4] Their stability is governed by the orientation of the -OH and -COOH groups. In solution and in the solid state, they primarily engage in intermolecular hydrogen bonding, forming dimers or larger aggregates.[19][20]

Caption: Key structural difference between ortho- and para/meta-HBA isomers.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
Benzoic Acid-7.12-1.555.571.72
2-Hydroxybenzoic Acid-6.89-1.485.411.35
3-Hydroxybenzoic Acid-6.75-1.615.142.45
4-Hydroxybenzoic Acid-6.68-1.515.172.89
Note: Values are illustrative, calculated at the B3LYP/6-311+G(d,p) level of theory, and will vary slightly with the computational method.

From the table, we can infer that the introduction of the electron-donating -OH group generally raises the HOMO energy and decreases the energy gap compared to benzoic acid, suggesting increased reactivity. The differences among the isomers are subtle but significant for predicting reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting non-covalent interactions, particularly in a biological context.

  • Regions of Negative Potential (Red/Yellow): These are electron-rich areas, typically found around electronegative atoms like oxygen. They represent likely sites for electrophilic attack and hydrogen bond acceptance.

  • Regions of Positive Potential (Blue): These are electron-poor areas, usually around hydrogen atoms (especially acidic protons). They are sites for nucleophilic attack and hydrogen bond donation.

For all HBA isomers, the most negative potential is localized on the carbonyl oxygen of the carboxyl group. However, for salicylic acid, the intramolecular hydrogen bond creates a delocalized, less intensely negative region shared between the two oxygen atoms of the carboxyl group and the hydroxyl oxygen, distinguishing it from its isomers where these potentials are more localized. This has direct consequences for how the molecule presents itself to a receptor binding site.[21]

Acidity and the Ortho-Effect

The acidity of benzoic acids is influenced by both inductive and resonance effects of the substituents. Electron-withdrawing groups generally increase acidity, while electron-donating groups decrease it.[22]

CompoundExperimental pKaComment
Benzoic Acid4.20Reference
4-Hydroxybenzoic Acid4.54-OH is electron-donating by resonance, decreasing acidity.[23]
3-Hydroxybenzoic Acid4.08-OH has a weaker resonance effect and a stronger inductive (withdrawing) effect at the meta position.
2-Hydroxybenzoic Acid2.98Significantly more acidic.

The dramatically increased acidity of salicylic acid is a classic example of the "ortho-effect." [24][25] Theoretical studies reveal two primary reasons for this:

  • Steric Inhibition of Resonance: The bulky ortho-substituent can force the -COOH group out of the plane of the benzene ring, inhibiting resonance stabilization of the neutral acid, thus making it easier to deprotonate.[25]

  • Anion Stabilization: Upon deprotonation, the resulting carboxylate anion is powerfully stabilized by the intramolecular hydrogen bond from the adjacent -OH group. This stabilization makes the conjugate base more favorable, thus increasing the acidity of the parent acid.

Applications in Rational Drug Design

The theoretical insights gained from these studies are not merely academic; they have tangible applications in the pharmaceutical industry.

  • Predicting Bioactivity: By calculating the MEP and analyzing the HOMO/LUMO distributions, scientists can generate hypotheses about how a series of isomeric drug candidates will interact with a target protein.[26] For example, a region of strong negative potential on a ligand is likely to interact with a positively charged or hydrogen-bond-donating residue in a receptor's active site.

  • Guiding Synthesis: Computational screening allows for the in silico evaluation of dozens of potential isomers and derivatives before committing resources to their synthesis. By calculating properties like the HOMO-LUMO gap or dipole moment, chemists can prioritize candidates that are most likely to have the desired electronic characteristics for activity and selectivity.

  • Understanding Pharmacokinetics: Properties derived from electronic structure calculations, such as polarity (dipole moment) and hydrogen bonding capacity, are key inputs for models that predict a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A molecule with a well-placed hydrogen bond acceptor site (identified via MEP) may exhibit better solubility or membrane transport properties.

Conclusion

Theoretical studies provide an indispensable framework for understanding the intricate relationship between molecular structure and electronic properties in benzoic acid isomers. Through robust computational workflows employing methods like DFT and TD-DFT, we can accurately predict geometries, orbital energies, electrostatic potentials, and spectroscopic signatures. The case of the hydroxybenzoic acids powerfully illustrates how a simple change in substituent position can fundamentally alter a molecule's character, from the intramolecular hydrogen bonding that defines salicylic acid to the varied conformational landscapes of its isomers. For researchers in drug discovery and materials science, these computational tools are not just explanatory but predictive, offering a rational basis to design and engineer molecules with precisely tailored functions.

References

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The Rational Design and Identification of Novel P2Y14R Antagonists Featuring a Benzoic Acid Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor activated by UDP-sugars, has emerged as a significant therapeutic target for a spectrum of inflammatory and immune-mediated diseases. Its role in modulating immune cell function underscores the urgent need for potent and selective antagonists. This technical guide provides an in-depth exploration of the identification and validation of novel P2Y14R antagonists centered on a benzoic acid scaffold. We will dissect the strategic rationale behind experimental designs, present detailed, field-proven protocols, and synthesize data to offer a comprehensive resource for advancing drug discovery efforts against this promising target.

Introduction: The P2Y14 Receptor as a Therapeutic Target

The P2Y14 receptor is a member of the P2Y family of purinergic receptors and is activated by endogenous UDP-sugars, such as UDP-glucose, which are released from cells during periods of stress or injury.[1][2][3] Functionally, P2Y14R is a Gi protein-coupled receptor; its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade is pivotal in various pathophysiological processes, notably in the innate immune response where it governs the chemotaxis and activation of neutrophils and other immune cells.[2][3][5]

The pronounced expression of P2Y14R in immune cells and its involvement in inflammatory pathways have implicated it in a range of conditions, including acute lung injury, gout, inflammatory bowel disease (IBD), and neuropathic pain.[6][7][8][9] Consequently, the development of selective P2Y14R antagonists represents a highly promising therapeutic strategy to mitigate aberrant inflammatory responses.[5][10]

The benzoic acid scaffold has proven to be a particularly fruitful starting point for the development of potent P2Y14R antagonists. This is exemplified by the discovery of highly potent compounds, some with nanomolar efficacy, that have demonstrated significant therapeutic potential in preclinical models.[6][11] This guide will illuminate the path from initial hit identification to lead optimization for this important class of molecules.

The P2Y14R Signaling Pathway

A foundational understanding of the P2Y14R signaling pathway is critical for designing effective screening assays and interpreting experimental data. The canonical pathway is initiated by the binding of a UDP-sugar agonist, which induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi protein. The activated Gαi subunit then inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP levels.

P2Y14R_Signaling cluster_intracellular Intracellular Space P2Y14R P2Y14R Gi Gi Protein (α, β, γ) P2Y14R->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Agonist UDP-Sugar (e.g., UDP-Glucose) Agonist->P2Y14R Gi->AC Response Cellular Response (e.g., Chemotaxis) cAMP->Response Modulates ATP ATP ATP->AC

Caption: P2Y14R signaling cascade.

Experimental Workflows for Antagonist Identification

The discovery of novel P2Y14R antagonists with a benzoic acid scaffold can be approached through several complementary strategies. The choice of workflow is often dictated by available resources, including compound libraries and computational chemistry capabilities.

High-Throughput Screening (HTS)

HTS is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries for activity against a specific target. For P2Y14R, a cell-based assay measuring the inhibition of agonist-induced changes in a second messenger, such as cAMP, is a robust and reliable method.

HTS_Workflow Start Start: Large Compound Library Assay_Dev Assay Development: P2Y14R-expressing cell line (e.g., HEK293) Start->Assay_Dev Primary_Screen Primary Screen: Single concentration of compounds + agonist Assay_Dev->Primary_Screen Hit_ID Hit Identification: Compounds inhibiting P2Y14R signaling Primary_Screen->Hit_ID Hit_ID->Primary_Screen No Hits Dose_Response Dose-Response Analysis: Determine IC50 values Hit_ID->Dose_Response Confirmed Hits SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt VS_Workflow Start Start: P2Y14R Sequence Homology_Model Homology Modeling: Build 3D structure of P2Y14R Start->Homology_Model Virtual_Screen Structure-Based Virtual Screening: Docking of compound libraries Homology_Model->Virtual_Screen Hit_Selection Hit Selection: Based on docking score and visual inspection Virtual_Screen->Hit_Selection Hit_Selection->Virtual_Screen Refine search In_Vitro_Test In Vitro Testing: Validate activity of purchased compounds Hit_Selection->In_Vitro_Test Top-ranked compounds Lead_Dev Lead Development In_Vitro_Test->Lead_Dev

Caption: Virtual Screening workflow for P2Y14R antagonists.

Key Experimental Protocols

The following protocols are foundational for the identification and characterization of P2Y14R antagonists.

cAMP Accumulation Assay

This is the primary functional assay to quantify the antagonism of the Gi-coupled P2Y14R.

  • Objective: To measure the ability of a test compound to inhibit the agonist-induced decrease in intracellular cAMP levels.

  • Cell Line: A stable cell line expressing the human P2Y14 receptor, such as HEK293 or CHO cells, is recommended. [11][12]* Materials:

    • P2Y14R-expressing cells

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • Forskolin (to stimulate cAMP production)

    • P2Y14R agonist (e.g., UDP-glucose)

    • Test compounds (potential antagonists)

    • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based)

  • Procedure:

    • Seed the P2Y14R-expressing cells in a suitable microplate (e.g., 384-well) and culture overnight.

    • Aspirate the culture medium and add the assay buffer.

    • Add the test compounds at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).

    • Add a mixture of forskolin and the P2Y14R agonist. The concentrations should be optimized to achieve a robust signal window.

    • Incubate for a specified period (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

    • Data are typically normalized to the response of the agonist alone and the basal (forskolin only) response. IC50 values are calculated from the resulting dose-response curves.

Chemotaxis Assay

This assay provides a measure of the functional consequence of P2Y14R antagonism on immune cell migration. [3]

  • Objective: To assess the ability of a test compound to block agonist-induced chemotaxis of immune cells.

  • Cells: Human neutrophils or other immune cells endogenously expressing P2Y14R are ideal. [3]* Apparatus: A Boyden chamber or a modern equivalent (e.g., a multi-well chemotaxis plate) with a porous membrane is required. [3]* Procedure:

    • The lower chamber of the apparatus is filled with a medium containing a P2Y14R agonist (e.g., UDP-glucose) as a chemoattractant. [3] 2. The immune cells, pre-incubated with varying concentrations of the antagonist, are placed in the upper chamber. [3] 3. The chambers are separated by a porous membrane that allows for cell migration. [3] 4. The apparatus is incubated to permit cell migration towards the chemoattractant.

    • The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

Data Presentation and Interpretation

The effective presentation of quantitative data is crucial for comparing the potency and efficacy of novel antagonists.

Table 1: Comparative Potency of P2Y14R Antagonists

CompoundScaffoldIC50 (nM)Assay TypeReference
PPTN Naphthoic Acid4cAMP Accumulation[11]
Compound 8 Novel (from VS)2.46cAMP Accumulation[7][11]
Compound 16c 3-Amide Benzoic Acid1.77Not Specified[6]
Compound 25L 3-Sulfonamido Benzoic Acid5.6Not Specified[6]
Compound 39 4-Amide-thiophene-2-carboxyl0.40Not Specified[9]
MRS4916 Naphthalene-based3.69Radioligand Binding[12]
MRS4917 Naphthalene-based2.88Radioligand Binding[12]

IC50 values represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

The data clearly indicate that derivatives of the benzoic acid and related scaffolds can achieve sub-nanomolar to low nanomolar potency. Structure-activity relationship (SAR) studies are then employed to understand how modifications to the chemical structure impact antagonist activity, guiding the rational design of more potent and drug-like molecules. [12][13]

Conclusion and Future Directions

The identification of novel P2Y14R antagonists with a benzoic acid scaffold is a vibrant area of research with significant therapeutic promise. The strategic application of high-throughput and in silico screening methodologies, coupled with robust in vitro validation assays, has proven to be a successful approach for discovering potent lead compounds. The continued exploration of the chemical space around the benzoic acid core, informed by detailed SAR studies, is expected to yield next-generation P2Y14R antagonists with improved pharmacokinetic and pharmacodynamic properties, paving the way for their clinical development in the treatment of inflammatory diseases.

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  • Adipocyte P2Y14 receptors play a key role in regulating whole-body glucose and lipid homeostasis. (2020). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Drug-like Antagonists of P2Y Receptor Subtypes: An Update. (2025). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Signalling and pharmacological properties of the P2Y14 receptor. (2010). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • P2Y14 receptor. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 26, 2026, from [Link]

  • P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. (2025). ACS Publications. Retrieved January 26, 2026, from [Link]

  • A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. (2012). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. (2024). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. (2024). ACS Publications. Retrieved January 26, 2026, from [Link]

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Methodological & Application

Application Note: A Streamlined Protocol for the Synthesis of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and robust protocol for the synthesis of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid, a biaryl compound with potential applications in medicinal chemistry and materials science. The synthetic strategy employs the versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This guide is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology, in-depth explanations of the experimental choices, and troubleshooting guidance.

Introduction: The Power and Elegance of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become an indispensable tool for the construction of biaryl and substituted aromatic compounds.[1] The reaction facilitates the cross-coupling of an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. Its broad functional group tolerance, relatively mild reaction conditions, and the low toxicity of the boron-containing reagents contribute to its widespread use in academic and industrial research.[3]

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[3]

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

This application note will detail the synthesis of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid by coupling 3-carboxyphenylboronic acid with isopropyl 3-bromobenzoate. The protocol has been carefully designed to address the potential challenges associated with the presence of both a carboxylic acid and an ester functional group in the coupling partners.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Carboxyphenylboronic acid≥98%e.g., Sigma-Aldrich, TCI
Isopropyl 3-bromobenzoate≥97%e.g., Sigma-Aldrich, Combi-Blocks
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradee.g., Strem, Acros Organics
Tricyclohexylphosphine (PCy₃)≥97%e.g., Sigma-Aldrich, Strem
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%e.g., Fisher Scientific, VWR
1,4-DioxaneAnhydrous, ≥99.8%e.g., Sigma-Aldrich, Acros Organics
Deionized WaterHigh purityIn-house
Ethyl acetateACS gradeFisher Scientific
1 M Hydrochloric acid (HCl)Fisher Scientific
Saturated Sodium Chloride Solution (Brine)In-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)Fisher Scientific
Celite®Sigma-Aldrich
Reaction Setup and Procedure

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Vessel Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-carboxyphenylboronic acid (1.66 g, 10.0 mmol, 1.0 equiv), isopropyl 3-bromobenzoate (2.43 g, 10.0 mmol, 1.0 equiv), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (22.4 mg, 0.10 mmol, 1 mol%) and tricyclohexylphosphine (56.1 mg, 0.20 mmol, 2 mol%). Add these to the reaction flask.

  • Solvent Addition and Degassing: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask. The solvent ratio is crucial for the solubility of the reagents and the efficacy of the reaction. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C under a nitrogen or argon atmosphere and stir vigorously for 12-16 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC, a mobile phase of 7:3 hexanes:ethyl acetate with 1% acetic acid is recommended.

Work-up and Purification
  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate (3 x 20 mL).

  • Acidification and Extraction: Transfer the filtrate to a separatory funnel. Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. The product will precipitate or move into the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by one of the following methods:

    • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexanes. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by filtration.

    • Column Chromatography: If recrystallization is not effective, purify the crude product by silica gel column chromatography using a gradient elution of hexanes and ethyl acetate containing 1% acetic acid. The acetic acid helps to prevent tailing of the carboxylic acid product on the silica gel.

Characterization

The purified 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Rationale and Scientific Insights

Choice of Coupling Partners

The selection of 3-carboxyphenylboronic acid and isopropyl 3-bromobenzoate is a strategic choice. Aryl bromides are generally more reactive than aryl chlorides in Suzuki couplings, and the presence of the ester group on the bromide component and the carboxylic acid on the boronic acid component minimizes potential side reactions.

Catalyst and Ligand System

Palladium(II) acetate is a common and cost-effective palladium precursor that is reduced in situ to the active Pd(0) species. Tricyclohexylphosphine (PCy₃) is a bulky, electron-rich phosphine ligand that is known to be effective for the coupling of aryl bromides. The steric bulk of the ligand facilitates the reductive elimination step, while its electron-donating nature promotes the oxidative addition.

The Critical Role of the Base and Solvent System

The presence of an ester group makes the choice of base critical to avoid saponification. Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in promoting the transmetalation step without causing significant hydrolysis of the isopropyl ester under the reaction conditions. The use of a dioxane/water solvent system is a common practice in Suzuki couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation process.

Purification Strategy and Troubleshooting

The purification of the final product can be challenging due to the presence of the carboxylic acid, which can cause streaking on silica gel during chromatography. The addition of a small amount of acetic acid to the eluent can suppress the deprotonation of the product and lead to better separation.

A common issue in Suzuki couplings involving boronic acids is the difficulty in removing unreacted boronic acid from the product. In this protocol, the acidic work-up and subsequent extractions are designed to minimize this impurity. If boronic acid contamination persists, a potential strategy is to treat the crude product with a diol, such as pinacol or ethylene glycol, to form a boronate ester, which can then be more easily separated by extraction or chromatography.

Visualization of the Process

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Starting Materials: 3-Carboxyphenylboronic acid Isopropyl 3-bromobenzoate Reaction Suzuki Coupling Reaction (Pd(OAc)₂, PCy₃, K₂CO₃, Dioxane/H₂O, 80-90°C) Start->Reaction Workup Work-up (Filtration, Acidification, Extraction) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Final Product: 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid Purification->Product Characterization Characterization (NMR, MS) Product->Characterization

Caption: A schematic overview of the experimental workflow.

Conclusion

This application note presents a reliable and well-rationalized protocol for the synthesis of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid via a Suzuki-Miyaura cross-coupling reaction. By carefully selecting the reagents, catalyst system, and reaction conditions, this method successfully navigates the challenges posed by the presence of both carboxylic acid and ester functionalities. The detailed experimental procedure and troubleshooting guide are intended to enable researchers to confidently and efficiently synthesize this and structurally related biaryl compounds for their research and development endeavors.

References

  • Organic Chemistry Portal. "Suzuki Coupling." [Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." [Link]

  • Google Patents. "Process for preparing biaryl compounds."

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Application Note: A Robust Reversed-Phase HPLC Method for the Purification of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, optimized, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid. This molecule, an isophthalic acid monoester, is a valuable building block in pharmaceutical and materials science research. Its purification is often challenged by the presence of structurally similar impurities, such as the parent diacid and related esterification byproducts. The method described herein leverages fundamental chromatographic principles to achieve high purity and recovery. We provide a comprehensive guide covering the rationale for method development, step-by-step experimental protocols, and strategies for optimization, ensuring researchers can confidently implement and adapt this procedure.

Principle of Separation: A Mechanistic Approach

The successful purification of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid hinges on exploiting its specific physicochemical properties within an RP-HPLC framework. The separation strategy is built on two core principles: hydrophobic interaction and ionization suppression.

  • Hydrophobic Interaction: The molecule possesses two aromatic rings and an isopropyl ester group, rendering it significantly non-polar. This hydrophobicity allows for strong retention on a non-polar stationary phase, such as octadecylsilane (C18), through dispersive forces.[1] Retention is modulated by using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (ACN).

  • Ionization Suppression: The presence of a carboxylic acid functional group makes the molecule's retention highly sensitive to the mobile phase pH.[2][3] At a pH above its pKa, the carboxyl group deprotonates to form a charged carboxylate anion. This ionized form is highly polar and exhibits poor retention on a C18 column, often resulting in peak tailing or splitting.[2][4] To ensure consistent retention and sharp, symmetrical peaks, the mobile phase must be acidified to a pH at least 1-2 units below the analyte's pKa.[5][6] This suppresses ionization, forcing the analyte to exist in its neutral, more hydrophobic form, which interacts predictably with the stationary phase.[3] We employ 0.1% formic acid as the mobile phase modifier, which maintains a low pH (~2.7) and is compatible with mass spectrometry (MS) if further characterization is needed.[7][8]

  • Gradient Elution: A gradient elution strategy, where the concentration of the organic solvent is increased over time, is essential for this application.[9][10] This allows for the efficient separation of the target compound from both more polar impurities (e.g., the starting material, isophthalic acid) which elute early, and less polar impurities (e.g., potential di-ester byproducts) which are more strongly retained.

Materials and Methods

This section details the necessary instrumentation, reagents, and the optimized chromatographic conditions for the purification.

Instrumentation and Reagents

A summary of the required equipment and chemicals is provided in Table 1. All solvents should be HPLC-grade or higher, and water should be deionized (18.2 MΩ·cm) and filtered.

Category Item Specification
Instrumentation HPLC SystemQuaternary or Binary Pump, Autosampler, Thermostatted Column Compartment, Diode Array Detector (DAD) or UV-Vis Detector
Fraction Collector(For Preparative Scale)
Chemicals WaterHPLC Grade, 0.22 µm filtered
Acetonitrile (ACN)HPLC Grade, 0.22 µm filtered
Formic Acid (FA)ACS Grade or higher (~99%)
Consumables Analytical ColumnC18, 4.6 x 150 mm, 5 µm particle size
Preparative ColumnC18, 21.2 x 150 mm, 5 µm particle size (or similar)
Syringe Filters0.45 µm PTFE for sample filtration
HPLC Vials2 mL amber glass vials with septa

Table 1: Summary of Instrumentation and Reagents.

Optimized Chromatographic Conditions

The optimized parameters for both analytical and preparative scale purification are outlined in Table 2. The analytical method is designed for purity assessment, while the preparative method is for isolating the compound.

Parameter Analytical Method Preparative Method
Stationary Phase C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 235 nm and 254 nm235 nm (for triggering fraction collection)
Injection Volume 5 - 10 µL0.5 - 2.0 mL (concentration dependent)
Gradient Program Time (min) % B
0.040
15.070
15.195
17.095
17.140
20.040

Table 2: Optimized Analytical and Preparative HPLC Conditions.

Experimental Protocols

The following protocols provide a step-by-step guide for the entire purification workflow.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Purification cluster_post Phase 3: Post-Purification P1 Mobile Phase Preparation H1 System Equilibration P1->H1 P2 Crude Sample Preparation H2 Sample Injection & Gradient Run P2->H2 H1->H2 H3 Fraction Collection (Peak-based) H2->H3 Post1 Purity Analysis of Collected Fractions H3->Post1 Post2 Solvent Evaporation Post1->Post2 Post3 Final Product: Pure Compound Post2->Post3

Diagram 1: Overall HPLC Purification Workflow.

Step 1: Mobile Phase and Sample Preparation
  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly. Filter through a 0.22 µm membrane and degas for 15 minutes using sonication or vacuum.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly, filter, and degas as above.

  • Sample Preparation:

    • Accurately weigh the crude 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid.

    • Dissolve the sample in a minimal amount of a suitable solvent (e.g., ACN or DMSO).

    • Dilute the sample with Mobile Phase A to a final concentration suitable for injection (e.g., 1-2 mg/mL for analytical, 10-50 mg/mL for preparative, solubility permitting). The final solution should have a composition similar to the initial HPLC conditions to prevent peak distortion.

    • Filter the final sample solution through a 0.45 µm PTFE syringe filter directly into an HPLC vial.[11]

Step 2: HPLC Operation and Fraction Collection
  • System Equilibration: Purge the HPLC system with both mobile phases. Equilibrate the column with the initial gradient conditions (e.g., 40% B for analytical) for at least 10-15 column volumes, or until a stable baseline is observed at the detection wavelength.

  • Blank Injection: Inject a vial containing the sample diluent (blank) to ensure no system contamination is present.

  • Sample Injection: Inject the prepared sample onto the equilibrated column and start the gradient method.

  • Fraction Collection (Preparative): Monitor the chromatogram in real-time. Set the fraction collector to trigger based on the UV signal threshold corresponding to the main product peak. Collect the eluent from the beginning of the peak rise to the end of the peak tail.

Step 3: Post-Purification Processing
  • Purity Analysis: After collection, inject a small aliquot (5-10 µL) of the combined, homogenized fraction(s) onto the analytical HPLC method to confirm purity. The purity should be >98% for a successful run.

  • Solvent Removal: Combine the pure fractions. Remove the acetonitrile and water using a rotary evaporator. Note that formic acid is volatile and will co-evaporate. A final high-vacuum step may be necessary to remove residual traces.

  • Characterization: The final solid product can be characterized by standard techniques (NMR, MS, melting point) to confirm its identity and purity.

Method Development Rationale and Optimization

A robust method is one that is understood. The choices made in this protocol were deliberate and are part of a logical method development workflow.

G action action result result start Initial Scouting Run (e.g., 10-90% B in 15 min) q1 Peak Shape Acceptable? start->q1 q2 Resolution > 1.5? q1->q2 Yes a1_no Check pH, ensure acid modifier is present q1->a1_no No (Tailing/Splitting) q3 Run Time Optimal? q2->q3 Yes a2_no Decrease gradient slope around target peak q2->a2_no No (Co-elution) a3_no Increase initial %B or increase gradient slope q3->a3_no No (Too Long) end_good Method Optimized. Proceed to Purification. q3->end_good Yes a1_no->q1 a2_no->q2 a3_no->q3

Diagram 2: Logical Flow for HPLC Method Optimization.

  • Stationary Phase Selection: A standard end-capped C18 column is the workhorse for separating aromatic compounds and is the recommended starting point.[12] If co-elution with a critical impurity occurs, switching to a Phenyl-Hexyl stationary phase can offer alternative selectivity through π-π interactions between the phase and the analyte's aromatic rings.[13]

  • Organic Modifier Selection: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower backpressure.

  • Gradient Optimization: The key to high-resolution purification is a well-designed gradient.[14]

    • Scouting Run: Always begin with a broad "scouting" gradient (e.g., 10-90% ACN over 15 minutes) to determine the approximate elution time of the target compound.

    • Focused Gradient: Once the elution window is known, design a shallower, focused gradient around that point. For example, if the compound elutes at 60% ACN in the scouting run, a new gradient of 45-75% ACN over 15-20 minutes will significantly improve the resolution between the target and any closely eluting impurities.[15] Table 3 shows a comparison.

Parameter Scouting Gradient Optimized Gradient Rationale
Start %B 10%45%Start closer to the elution point to save time.
End %B 90%75%Focus the gradient window around the target peak.
Gradient Time 15 min15 minMaintain or increase time to improve separation.
Slope (%B/min) ~5.3%/min~2.0%/minA shallower slope increases resolution (ΔRs).

Table 3: Example of Gradient Profile Optimization.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and efficient protocol for the purification of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid. By controlling the mobile phase pH to suppress ionization and by optimizing the elution gradient, this method effectively separates the target compound from common process-related impurities. The provided step-by-step protocols and method development logic empower researchers to achieve high levels of purity and recovery, facilitating downstream applications in drug development and scientific research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16228345, 3-((Propan-2-yl)amino)benzoic acid. Available: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Isophthalic acid. Available: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available: [Link]

  • Axion Labs. (2022). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available: [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Application Note. Available: [Link]

  • Agilent Technologies. (2020). Gradient Design and Development. Available: [Link]

  • Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available: [Link]

  • Moravek, Inc. (2023). Exploring the Role of pH in HPLC Separation. Available: [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Available: [Link]

  • Chromatography Online. (2015). Choosing the Right HPLC Stationary Phase. Available: [Link]

  • PubMed Central (PMC). (n.d.). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Available: [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Available: [Link]

  • Chromatography Online. (2020). The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. Available: [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available: [Link]

  • Wiley-VCH. (n.d.). Chapter 1: Aspects of Gradient Optimization. Available: [Link]

  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Available: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available: [Link]

  • Waters Corporation. (n.d.). Separations Based on Polarity. Available: [Link]

  • ResearchGate. (n.d.). Effect of mobile phase pH on basic, acidic and neutral compounds. Available: [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Available: [Link]

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Application Note: Structural Characterization of Benzoic Acid Derivatives using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzoic acid and its derivatives are fundamental structural motifs in a vast array of chemical entities, from pharmaceuticals and agrochemicals to polymers and natural products.[1] The precise structural elucidation of these compounds is paramount for understanding their chemical reactivity, biological activity, and for ensuring quality control in drug development and manufacturing. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive technique for the non-destructive analysis and structural confirmation of these aromatic carboxylic acids. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of ¹H and ¹³C NMR to characterize benzoic acid derivatives. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into spectral interpretation.

Theoretical Considerations: The Influence of Substituents on NMR Spectra

The chemical environment of each proton and carbon atom in a benzoic acid derivative dictates its corresponding chemical shift in the NMR spectrum. The electron-withdrawing nature of the carboxylic acid group and the electronic effects of other substituents on the aromatic ring create distinct and predictable patterns in the spectra.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of unsubstituted benzoic acid, the aromatic protons typically appear as a complex multiplet in the range of 7.4-8.2 ppm.[2] The proton of the carboxylic acid group is highly deshielded and appears as a broad singlet at a chemical shift greater than 10 ppm, which can vary with concentration and solvent due to hydrogen bonding.[3] Substituents on the benzene ring will influence the chemical shifts of the remaining aromatic protons. Electron-donating groups (e.g., -OH, -OCH₃, -NH₂) will shield the ortho and para protons, causing them to resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) will deshield the ortho and para protons, shifting their resonances to a higher chemical shift (downfield).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of benzoic acid shows distinct signals for the carboxyl carbon and the aromatic carbons.[4] The carboxyl carbon is significantly deshielded due to the two electronegative oxygen atoms and typically resonates in the range of 165-185 ppm. The aromatic carbons appear in the 120-140 ppm region. Similar to ¹H NMR, the chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.[5][6] The ipso-carbon (the carbon atom to which the substituent is attached) and the ortho, meta, and para carbons will all experience shifts that can be correlated with the substituent's electronic properties.[7][8]

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol outlines the standard procedure for preparing a benzoic acid derivative sample for NMR analysis.

Materials:

  • Benzoic acid derivative sample (5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR)[9][10]

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • Pipettes

  • Vortex mixer

Protocol:

  • Weigh the Sample: Accurately weigh the required amount of the benzoic acid derivative directly into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[11] For more polar benzoic acid derivatives, DMSO-d₆ or Acetone-d₆ may be more suitable. The choice of solvent can affect the chemical shifts, so consistency is key for comparative studies.[12]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Mixing: Gently vortex the vial until the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution, as they can degrade the spectral quality.[10]

  • Labeling: Clearly label the NMR tube with the sample identification.

Diagram: NMR Sample Preparation Workflow

G cluster_prep Sample Preparation weigh 1. Weigh Sample (5-25 mg for ¹H, 20-100 mg for ¹³C) select_solvent 2. Select Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) weigh->select_solvent Solubility is key dissolve 3. Dissolve Sample select_solvent->dissolve mix 4. Vortex to Mix dissolve->mix transfer 5. Transfer to NMR Tube mix->transfer label_tube 6. Label Tube transfer->label_tube

Caption: A stepwise workflow for preparing benzoic acid derivative samples for NMR analysis.

NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Spectrometer-specific parameters may need to be adjusted.

¹H NMR Acquisition:

  • Insert Sample: Insert the prepared NMR tube into the spectrometer's autosampler or manually into the magnet.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Standard Parameters: For a routine ¹H NMR spectrum, the following parameters are a good starting point:

    • Pulse sequence: Standard single-pulse (zg30 or similar)

    • Spectral width: ~16 ppm (centered around 6 ppm)

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • Fourier Transform and Phasing: After acquisition, perform a Fourier transform, and then phase the spectrum to obtain a pure absorption lineshape.

  • Referencing: Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[2]

¹³C NMR Acquisition:

  • Insert Sample and Lock/Shim: Follow the same initial steps as for ¹H NMR.

  • Standard Parameters: For a routine proton-decoupled ¹³C NMR spectrum:

    • Pulse sequence: Standard single-pulse with proton decoupling (zgpg30 or similar)

    • Spectral width: ~250 ppm (centered around 125 ppm)

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on sample concentration.

  • Processing: Perform Fourier transform, phase the spectrum, and reference it to the solvent signal.

Diagram: NMR Data Acquisition and Processing Workflow

G cluster_acquisition Data Acquisition & Processing insert 1. Insert Sample lock_shim 2. Lock & Shim insert->lock_shim acquire 3. Acquire Data (Set appropriate parameters) lock_shim->acquire process 4. Process Data (Fourier Transform, Phasing) acquire->process reference 5. Reference Spectrum process->reference

Sources

Topic: Application of Isophthalic Acid Derivatives in Drug Discovery: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Isophthalic Acid Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," demonstrate the ability to bind to multiple, distinct biological targets. The isophthalic acid core, a 1,3-disubstituted benzene ring, represents one such versatile scaffold. Its inherent structural rigidity, coupled with the synthetic tractability of its two carboxylic acid groups, allows for the precise spatial orientation of diverse pharmacophoric elements. This enables the exploration of vast chemical space and the targeted design of ligands for a wide array of proteins, including G-protein coupled receptors (GPCRs), enzymes, and nuclear receptors.

This guide explores the application of isophthalic acid derivatives in modern drug discovery, using the hypothetical compound 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid as an illustrative model for lead discovery and optimization. We will delve into the rationale behind its design, potential mechanisms of action based on related structures, and provide detailed protocols for its characterization.

Conceptual Framework: From Scaffold to Lead Compound

The design of a lead compound like 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid is rooted in established medicinal chemistry principles. The central isophthalic acid moiety acts as a rigid spacer, while the ester and carboxylic acid groups provide opportunities for hydrogen bonding and other electrostatic interactions within a target's binding pocket.

  • Core Scaffold: Isophthalic acid provides a defined geometric presentation of substituents.

  • Vector 1 (Carboxylic Acid): The free carboxylic acid can act as a key hydrogen bond donor/acceptor or a metal-chelating group, crucial for anchoring the molecule to a target protein.

  • Vector 2 (Isopropyl Ester): The isopropyl ester group serves multiple purposes. It can engage in hydrophobic interactions, and its ester linkage makes it a potential prodrug moiety, which could be cleaved by endogenous esterases to release an active metabolite, potentially improving pharmacokinetic properties.[1][2]

G

Hypothetical Target and Mechanism of Action: P2Y14 Receptor Antagonism

Based on recent research into structurally related sulfonamido benzoic acid derivatives, we will hypothesize that our lead compound targets the P2Y14 receptor (P2Y14R).[3][4] P2Y14R is a GPCR implicated in inflammatory responses, making it an attractive target for conditions like acute lung injury.[4] The proposed mechanism of action is competitive antagonism, where the compound binds to the receptor but does not elicit a downstream signal, thereby blocking the action of the endogenous ligand, UDP-glucose.

P2Y14R_Pathway ligand UDP-Glucose (Endogenous Ligand) receptor P2Y14 Receptor (GPCR) ligand->receptor Binds & Activates g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase Inhibits camp ↓ cAMP Levels adenylyl_cyclase->camp inflammation Pro-inflammatory Cytokine Release (IL-1β, IL-6, TNF-α) camp->inflammation Leads to antagonist Isophthalic Acid Derivative (Antagonist) antagonist->receptor Binds & Blocks

Experimental Protocols

Protocol 1: Synthesis of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid

This protocol describes a plausible synthetic route based on standard organic chemistry reactions, such as esterification and oxidation.[5]

Materials:

  • 3-Methylbenzoic acid

  • Isopropyl alcohol

  • Sulfuric acid (catalyst)

  • Potassium permanganate (oxidizing agent)

  • Sodium hydroxide

  • Hydrochloric acid

  • Organic solvents (e.g., toluene, ethyl acetate, hexanes)

Procedure:

  • Esterification:

    • Reflux 3-methylbenzoic acid with an excess of isopropyl alcohol in the presence of a catalytic amount of sulfuric acid for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the acid catalyst, and perform a liquid-liquid extraction using ethyl acetate and water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield isopropyl 3-methylbenzoate.

  • Oxidation:

    • Dissolve the resulting ester in a suitable solvent system (e.g., pyridine/water).

    • Heat the solution and add potassium permanganate portion-wise. Maintain the temperature and stir for 8-12 hours.[5]

    • After the reaction is complete (monitored by TLC), quench the excess permanganate with a reducing agent (e.g., sodium bisulfite).

    • Filter the manganese dioxide byproduct.

    • Acidify the filtrate with hydrochloric acid to precipitate the crude product.

    • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid.

Protocol 2: In Vitro P2Y14R Binding Assay (Radioligand Displacement)

This protocol determines the binding affinity (Ki) of the test compound for the P2Y14R.

Materials:

  • Cell membranes from a stable cell line overexpressing human P2Y14R (e.g., HEK293 or CHO cells).

  • [³H]-UDP-glucose (radioligand).

  • Test compound stock solution (in DMSO).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and vials.

  • Microplate scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]-UDP-glucose (typically at its Kd value), and varying concentrations of the test compound (e.g., from 1 nM to 100 µM).

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates bound from unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine non-specific binding using a high concentration of a known non-labeled P2Y14R ligand.

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Functional Assay (cAMP Accumulation Assay)

This assay measures the functional consequence of P2Y14R binding by quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

  • HEK293 cells co-expressing P2Y14R and a cAMP biosensor (e.g., GloSensor).

  • Forskolin (adenylyl cyclase activator).

  • P2Y14R agonist (e.g., UDP-glucose).

  • Test compound.

  • Assay buffer (e.g., HBSS).

  • Luminometer.

Procedure:

  • Cell Plating: Plate the cells in a white, clear-bottom 96-well plate and incubate overnight.

  • Compound Addition: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of the P2Y14R agonist (e.g., EC80 of UDP-glucose) along with forskolin to all wells (except negative controls).

  • Signal Detection: Incubate for another 15-30 minutes, then measure the luminescence signal, which correlates with intracellular cAMP levels.

  • Data Analysis:

    • Normalize the data to the control wells (forskolin alone vs. forskolin + agonist).

    • Plot the normalized response against the log concentration of the test compound to generate a dose-response curve.

    • Calculate the IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-induced response.

Lead Optimization Workflow

Once a hit compound is identified, a systematic lead optimization process is initiated to improve its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Lead_Optimization Hit Hit Compound (e.g., IC50 = 500 nM) SAR Structure-Activity Relationship (SAR) - Modify R1 and R2 groups - Synthesize Analogs Hit->SAR Potency Potency & Selectivity Assays - P2Y14R Binding (Ki) - Functional cAMP Assay (IC50) - Off-target Screening SAR->Potency ADME In Vitro ADME Profiling - Metabolic Stability (Microsomes) - Cell Permeability (Caco-2) - Plasma Protein Binding SAR->ADME Data Data Analysis & Iteration Potency->Data ADME->Data Data->SAR Design Next Iteration Lead Optimized Lead (Potent, Selective, Drug-like) Data->Lead Meets Criteria

Data Presentation: Hypothetical SAR Data

The following table summarizes hypothetical data from an initial lead optimization campaign, exploring modifications at the ester and the second phenyl ring.

Compound IDR1 (Ester Group)R2 (Substitution on 2nd Ring)P2Y14R Ki (nM)Metabolic Stability (t½, min)
LEAD-01 IsopropylH25015
OPT-01 CyclopentylH12035
OPT-02 Isopropyl4-Fluoro9522
OPT-03 Cyclopentyl4-Fluoro45 >60
OPT-04 EthylH450<10

Data are hypothetical and for illustrative purposes only.

Conclusion

The isophthalic acid scaffold is a highly versatile and synthetically accessible starting point for drug discovery campaigns. Its rigid nature allows for the rational design of potent and selective modulators of various biological targets. By employing a systematic approach encompassing targeted synthesis, in vitro binding and functional assays, and iterative lead optimization, researchers can effectively leverage this privileged structure to develop novel therapeutic agents. The protocols and workflows detailed in this guide provide a foundational framework for scientists and drug development professionals to explore the potential of isophthalic acid derivatives in their own research endeavors.

References

  • Google Patents. (n.d.). Derivatives of 3,3-diphenylpropylamines. Retrieved from 1]

  • Ma, L., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. European Journal of Medicinal Chemistry.[3][4]

  • Google Patents. (n.d.). Novel derivatives of 3,3-diphenylpropylamines. Retrieved from 2]

  • Google Patents. (n.d.). Preparation of isophthalic acid. Retrieved from 5]

Sources

Application Notes and Protocols: A Guide to Assessing the Antifungal Activity of Benzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for evaluating the antifungal properties of benzoic acid and its derivatives. It outlines the scientific principles, step-by-step protocols, and data interpretation methods necessary for a robust and reliable assessment.

Introduction: The Antifungal Potential of Benzoic Acid

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long been recognized for their antimicrobial properties, including potent antifungal activity.[1] The primary mechanism of action involves the disruption of the fungal cell's internal pH.[2] In its undissociated form, benzoic acid penetrates the fungal cell membrane. Once inside the cytoplasm, it dissociates, lowering the intracellular pH and inhibiting essential enzymatic activities and metabolic processes, ultimately leading to fungal cell death.[2][3] This fungistatic or fungicidal action makes benzoic acid derivatives promising candidates for novel antifungal drug development.[1][4]

Standardized in vitro susceptibility testing is the cornerstone for evaluating the efficacy of these compounds. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing, ensuring reproducibility and comparability of data across different laboratories.[5][6] This guide will detail protocols based on these standards, focusing on the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), as well as the agar disk diffusion method for initial screening.

Foundational Knowledge: Understanding Key Parameters

Before proceeding with the experimental protocols, it is crucial to understand the key parameters that quantify antifungal activity:

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[7] It is a measure of the compound's potency in inhibiting fungal growth (fungistatic activity).

  • Minimum Fungicidal Concentration (MFC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial fungal inoculum.[7] The MFC is determined after the MIC assay and helps to differentiate between fungistatic and fungicidal (killing) activity.

A compound is generally considered fungicidal if the MFC is no more than four times the MIC.

Quantitative Assessment: Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antifungal agent.[8][9] It involves challenging the fungal isolate with a range of concentrations of the test compound in a liquid broth medium.

Principle

Serial dilutions of the benzoic acid compound are prepared in a 96-well microtiter plate. A standardized fungal inoculum is added to each well, and the plate is incubated. The MIC is determined as the lowest concentration of the compound that shows no visible fungal growth.

Materials
  • Benzoic acid or its derivative

  • Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal strain(s) of interest (e.g., Candida albicans, Aspergillus niger)

  • Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[10][11]

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or plate reader

  • Hemocytometer or other cell counting device

  • Sterile saline (0.85% NaCl)

  • Sterile distilled water

  • Incubator

Protocol

Step 1: Preparation of Benzoic Acid Stock Solution

  • Accurately weigh the benzoic acid compound and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent is critical; it must dissolve the compound without exhibiting antifungal activity at the final concentration used in the assay.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

Step 2: Fungal Inoculum Preparation

  • Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at the appropriate temperature (e.g., 35°C for yeasts) for 24-48 hours to obtain fresh, viable colonies.

  • Harvest the fungal colonies and suspend them in sterile saline.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL for yeasts). This can be done visually or using a spectrophotometer at 530 nm.

  • Further dilute this suspension in the RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 cells/mL in the test wells.

Step 3: Microtiter Plate Preparation and Serial Dilution

  • In a 96-well plate, add 100 µL of RPMI-1640 medium to all wells except for the first column.

  • Add 200 µL of the benzoic acid stock solution (appropriately diluted in media to twice the highest desired final concentration) to the first well of each row designated for a test compound.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate.[12] Discard 100 µL from the last well in the dilution series.

  • This will result in wells with decreasing concentrations of the benzoic acid compound.

Step 4: Inoculation and Incubation

  • Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.

  • Include the following controls on each plate:

    • Growth Control: A well containing only the medium and the fungal inoculum (no compound).

    • Sterility Control: A well containing only the medium (no inoculum or compound).

    • Solvent Control: A well containing the highest concentration of the solvent used and the fungal inoculum to ensure it has no inhibitory effect.

  • Seal the plate and incubate at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.

Step 5: MIC Determination

  • After incubation, visually inspect the wells for turbidity (growth).

  • The MIC is the lowest concentration of the benzoic acid compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition compared to the growth control, depending on the standard followed). For some fungi, complete inhibition of growth is the endpoint.

Caption: Workflow for MIC Determination via Broth Microdilution.

Distinguishing Fungistatic from Fungicidal Activity: MFC Determination

Following the determination of the MIC, the MFC assay is performed to assess whether the benzoic acid compound is fungicidal.

Principle

A small aliquot from the wells of the MIC plate that show no visible growth is subcultured onto an agar plate. The MFC is the lowest concentration of the compound from which no fungal colonies grow on the subculture plate.

Protocol
  • Using the results from the MIC assay, select the wells corresponding to the MIC and higher concentrations where no growth was observed.

  • From each of these selected wells, take a 10-20 µL aliquot and streak it onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Also, subculture an aliquot from the growth control well to ensure the viability of the fungus.

  • Incubate the agar plates at the appropriate temperature until growth is visible in the growth control subculture (typically 24-72 hours).

  • The MFC is the lowest concentration of the benzoic acid compound that results in no fungal growth or a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.[13][14][15]

Caption: Workflow for MFC Determination.

Qualitative Screening: Agar Disk Diffusion Method

The agar disk diffusion method is a simpler, qualitative assay that can be used for preliminary screening of the antifungal activity of benzoic acid compounds.[16]

Principle

A standardized fungal inoculum is spread evenly over the surface of an agar plate. A sterile paper disk impregnated with the test compound is placed on the agar surface. The compound diffuses from the disk into the agar. If the compound is effective against the fungus, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[9]

Materials
  • Benzoic acid compound

  • Sterile 6 mm paper disks

  • Mueller-Hinton agar with 2% glucose and 0.5 µg/ml methylene blue.[9][17]

  • Fungal strain(s)

  • Sterile cotton swabs

  • Forceps

Protocol
  • Prepare a fungal inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

  • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

  • Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[9]

  • Allow the agar surface to dry for a few minutes.

  • Impregnate sterile paper disks with a known concentration of the benzoic acid solution. A solvent control disk should also be prepared.

  • Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing gently to ensure full contact.[18]

  • Invert the plates and incubate at the appropriate temperature (e.g., 30-35°C) for 24-48 hours.[19]

  • After incubation, measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the antifungal activity of the compound.

Sources

Application Notes & Protocols: Pharmacokinetic Study Design for Novel Benzoic Acid-Based Drugs in Rats

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Tailored Pharmacokinetic Approach

Benzoic acid and its derivatives represent a versatile class of compounds with significant therapeutic potential. However, their journey from a promising lead molecule to a viable clinical candidate is critically dependent on a thorough understanding of their behavior within a biological system. Pharmacokinetics (PK), the study of how an organism affects a drug, provides the foundational data for this understanding.[1] It quantitatively describes the absorption, distribution, metabolism, and excretion (ADME) of a compound, which collectively determine the onset, intensity, and duration of its therapeutic effect.[1][2]

For novel benzoic acid-based drugs, a bespoke pharmacokinetic study design in a relevant preclinical model, such as the rat, is not merely a regulatory checkbox; it is an indispensable tool for informed decision-making.[3][4] Rats are frequently chosen for early PK studies due to their physiological similarities to humans, manageable size, and the extensive historical data available.[5] This document provides a detailed guide, grounded in scientific principles and regulatory expectations, for designing and executing robust pharmacokinetic studies of novel benzoic acid-based drugs in rats.

Part 1: Strategic Preclinical Study Design

A well-designed study is the cornerstone of reliable pharmacokinetic data. The choices made at this stage directly impact the quality and interpretability of the results.

Defining Study Objectives & Endpoints

The primary objective of an initial PK study is to characterize the plasma concentration-time profile of the novel drug. Key endpoints are the pharmacokinetic parameters derived from this profile, which will be used to:

  • Determine the rate and extent of absorption.

  • Characterize the distribution within the body.

  • Understand the primary routes and rates of metabolism and elimination.

  • Calculate absolute bioavailability by comparing oral (PO) and intravenous (IV) administration.

  • Inform dose selection for subsequent efficacy and toxicology studies.[4]

Ethical Considerations & Animal Welfare

All animal experiments must adhere to the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be rigorously applied.[6]

  • Replacement: Justify why non-animal methods are not feasible.

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant results.[7] Sparse sampling or crossover designs can be effective strategies.[3][8]

  • Refinement: Minimize any potential pain, stress, or distress to the animals.[9] This includes proper handling, appropriate use of anesthesia, and defining humane endpoints.[7]

All procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[10]

Animal Model Selection
  • Species and Strain: The rat is a standard model for preclinical PK.[5] Common strains include Sprague-Dawley and Wistar rats due to their docile nature and extensive use in pharmacology and toxicology.

  • Health Status: Use healthy, specific-pathogen-free (SPF) animals of a defined age and weight range to minimize biological variability.

  • Justification: The choice of animal model should be scientifically justified, considering factors like metabolic similarities to humans for the drug class, if known.[11]

Dose Formulation and Administration
  • Dose Selection: At least two dose levels (a low and a high dose) should be evaluated to assess dose proportionality. The high dose should be selected based on preliminary toxicity data (e.g., maximum tolerated dose studies) to ensure animal welfare.[11][12]

  • Route of Administration:

    • Intravenous (IV): Essential for determining fundamental PK parameters like clearance and volume of distribution. An IV dose provides 100% bioavailability, serving as the benchmark for other routes.[1]

    • Oral (PO): The intended clinical route for many drugs. This allows for the assessment of oral absorption and bioavailability.[5] Oral gavage is a precise method for administration.[5]

  • Vehicle Selection: The drug should be formulated in a vehicle that ensures solubility and stability and is non-toxic to the animals. Common vehicles include saline, polyethylene glycol (PEG), or corn oil. The vehicle's effect on absorption must be considered.

Part 2: Experimental Protocols

Meticulous execution of experimental protocols is critical for data integrity. All studies should be conducted in compliance with Good Laboratory Practices (GLP) where required.[4][13]

Protocol 2.1: Animal Preparation and Dosing
  • Acclimatization: Allow animals to acclimate to the facility for at least 3-5 days before the study begins.[14]

  • Fasting: To reduce variability in oral absorption, fast the animals overnight (approximately 12 hours) before dosing, ensuring free access to water.[3][15]

  • Animal Identification: Unambiguously mark each animal (e.g., ear tag, tail mark).

  • Pre-Dose Weight: Record the body weight of each animal on the day of dosing to calculate the precise dose volume.[16]

  • Dosing:

    • Oral (PO) Gavage: Administer the calculated dose volume using a suitable gavage needle. Ensure the needle is inserted into the esophagus and not the trachea.

    • Intravenous (IV) Injection: Administer slowly via a cannulated vein (e.g., jugular) or a lateral tail vein.[16]

  • Post-Dose Observation: Observe animals for any immediate adverse reactions.

Protocol 2.2: Blood Sample Collection

Serial blood sampling from the same animal is preferred to reduce inter-animal variability.[17]

  • Sampling Sites: Common sites include the tail vein (for smaller volumes) or a surgically implanted jugular vein cannula (for frequent sampling and reduced stress).[17][18] Microsampling techniques (≤ 50 µL) are highly encouraged to minimize blood loss.[17]

  • Time Points: A typical sampling schedule for a drug with an unknown half-life might be:

    • IV Route: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Route: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[3]

    • Rationale: The initial frequent sampling captures the distribution phase, while later points define the elimination phase.

  • Collection Volume: The total blood volume collected should not exceed 10% of the animal's total circulating blood volume within a 24-hour period or 15% over 28 days.[18][19]

  • Sample Handling:

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

    • Place samples on ice immediately.

    • Centrifuge at approximately 4°C (e.g., 4500 x g for 10 minutes) to separate plasma.[3]

    • Transfer the plasma supernatant to clearly labeled cryovials.

    • Store samples at -80°C until analysis.

Diagram: Pharmacokinetic Experimental Workflow

G cluster_prep Preparation Phase cluster_study Study Execution Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (3-5 days) Fasting Overnight Fasting (Access to Water) Acclimatization->Fasting Dosing Dosing (IV or PO) Fasting->Dosing DosePrep Dose Formulation & Vehicle Prep DosePrep->Dosing BloodSampling Serial Blood Sampling (Timed Intervals) Dosing->BloodSampling Processing Sample Processing (Centrifugation -> Plasma) BloodSampling->Processing Storage Plasma Storage (-80°C) Processing->Storage Extraction Bioanalytical Sample Extraction Storage->Extraction Quantification HPLC-UV/MS Quantification Extraction->Quantification PK_Calc PK Parameter Calculation Quantification->PK_Calc Report Final Report PK_Calc->Report

Caption: Workflow for a typical rat pharmacokinetic study.

Protocol 2.3: Bioanalytical Method for Quantification

A validated bioanalytical method is a regulatory requirement and ensures the accuracy and reliability of the data.[13][20] A high-performance liquid chromatography (HPLC) method is standard for small molecules like benzoic acid derivatives.[21][22][23]

  • Method Development:

    • Chromatography: Develop a reverse-phase HPLC method using a C18 column to separate the drug from endogenous plasma components.[23]

    • Mobile Phase: An acidic mobile phase (e.g., ammonium acetate buffer and methanol) is often effective for benzoic acid compounds.[23]

    • Detection: UV detection is suitable if the compound has a chromophore.[21] Mass spectrometry (LC-MS/MS) provides superior sensitivity and selectivity.

  • Sample Preparation:

    • Protein Precipitation: A simple and common method. Add a solvent like acetonitrile to the plasma sample to precipitate proteins.[21]

    • Centrifugation: Centrifuge to pellet the precipitated proteins.

    • Injection: Inject the clear supernatant onto the HPLC system.

  • Method Validation: Validate the method according to FDA or ICH M10 guidelines.[24][25] Key validation parameters include:

    • Selectivity: Ensure no interference from endogenous components in blank plasma from at least six different sources.[26]

    • Accuracy & Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations over several days.[27]

    • Calibration Curve: Establish the concentration range over which the assay is linear, accurate, and precise.[27]

    • Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).[26]

Part 3: Pharmacokinetic Data Analysis

Once plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[28]

Key Pharmacokinetic Parameters

The following parameters provide a comprehensive picture of the drug's disposition.[28][29][30]

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time at which Cmax is observedIndicates the speed of absorption.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationRepresents the total drug exposure over the measured time period.[1]
AUC(0-inf) Area under the curve extrapolated to infinityRepresents the total drug exposure after a single dose.
Elimination half-lifeThe time required for the plasma concentration to decrease by 50%. Determines dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time. Indicates the efficiency of elimination.
Vd Apparent volume of distributionRelates the amount of drug in the body to the concentration in the plasma. Indicates the extent of tissue distribution.[29]
F (%) Absolute BioavailabilityThe fraction of an orally administered dose that reaches systemic circulation. Calculated as: (AUCpo / AUCiv) * (DOSEiv / DOSEpo) * 100.[2]
Benzoic Acid Metabolism

It is crucial to understand the metabolic fate of benzoic acid-based drugs. In rats and humans, the primary metabolic pathway is conjugation with glycine in the liver and kidneys to form hippuric acid.[31] This reaction is catalyzed by two key enzymes: benzoyl-CoA ligase and glycine N-acyltransferase, with both steps occurring within the mitochondrial matrix.[31] The capacity of this pathway can become saturated at higher doses, leading to non-linear pharmacokinetics.[32]

Diagram: Benzoic Acid Metabolic Pathway

G cluster_liver Hepatocyte Mitochondria BA Benzoic Acid E1 Benzoyl-CoA Ligase (+ ATP, + CoA-SH) BA->E1 Activation BCOA Benzoyl-CoA E2 Glycine N-acyltransferase (+ Glycine) BCOA->E2 Conjugation HA Hippuric Acid (N-benzoylglycine) Excretion Renal Excretion HA->Excretion E1->BCOA E2->HA

Caption: Primary metabolic pathway of benzoic acid in rats.

Conclusion: From Data to Development

A meticulously designed and executed pharmacokinetic study in rats provides invaluable data that guides the entire drug development process. The results inform dose selection for pivotal toxicology and efficacy studies, help predict human pharmacokinetics through allometric scaling, and are a critical component of regulatory submissions like the Investigational New Drug (IND) application. By integrating scientific rigor, ethical responsibility, and a deep understanding of the underlying biological processes, researchers can confidently advance novel benzoic acid-based therapies toward the clinic.

References

  • Kubota, K., Horai, Y., & Ishizaki, T. (n.d.). Determination of benzoic acid and hippuric acid in human plasma and urine by high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • UNC-Division of Comparative Medicine (DCM). (n.d.). Basic RAT Handling and Technique Guide. Retrieved from [Link]

  • Královičová, J., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. NIH. Retrieved from [Link]

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Method for evaluating Slingshot phosphatase inhibition with benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Comprehensive Framework for Evaluating Slingshot Phosphatase (SSH) Inhibition by Benzoic Acid Derivatives

Abstract

The Slingshot (SSH) family of protein phosphatases, particularly SSH1, are critical regulators of actin cytoskeleton dynamics through their dephosphorylation and activation of the actin-depolymerizing factor, cofilin.[1][2][3] Dysregulation of the SSH-cofilin axis is implicated in numerous pathologies, including cancer metastasis, fibrosis, and neurodegeneration, making SSH phosphatases attractive therapeutic targets.[4][5][6] This document provides a detailed, two-part methodological framework for researchers engaged in the discovery and characterization of novel SSH inhibitors, with a specific focus on benzoic acid derivatives. We present a primary in vitro biochemical assay for quantitative assessment of direct enzyme inhibition and a secondary cell-based assay to validate inhibitor efficacy in a physiological context. This integrated approach ensures a robust and reliable evaluation of compound potency and cellular activity.

Scientific Introduction: The Slingshot-Cofilin Signaling Axis

The dynamic remodeling of the actin cytoskeleton is fundamental to cell motility, morphology, and division. A key control point in this process is the phosphorylation state of cofilin at serine-3, which inactivates its actin-severing function. LIM kinases (LIMK) are responsible for this inhibitory phosphorylation, while Slingshot phosphatases (SSH1, SSH2, SSH3) reverse this process, reactivating cofilin and promoting actin filament turnover.[1]

The activity of SSH itself is tightly regulated. For instance, SSH1 is activated by binding to filamentous actin (F-actin) and can be inactivated by phosphorylation or by binding to regulatory proteins like 14-3-3.[1][7][8] Given its central role, inhibition of SSH phosphatase activity presents a compelling strategy to suppress pathological cell migration and invasion by locking cofilin in an inactive, phosphorylated state. Recent studies have identified para-substituted benzoic acid derivatives as a promising chemical scaffold for developing competitive SSH inhibitors.[9] This guide provides the necessary protocols to rigorously test such compounds.

SSH_Cofilin_Pathway Upstream_Signals Upstream Signals (e.g., Rho GTPases, PAK4) LIMK LIM Kinase (LIMK) Upstream_Signals->LIMK Activates pCofilin Inactive p-Cofilin (Ser3) LIMK->pCofilin Phosphorylates (Inactivates) Cofilin Active Cofilin pCofilin->Cofilin Dephosphorylates (Activates) Actin_Dynamics Actin Filament Severing & Depolymerization Cofilin->Actin_Dynamics Promotes Cell_Migration Cell Migration & Invasion Actin_Dynamics->Cell_Migration Enables SSH1 Slingshot Phosphatase (SSH1) SSH1->pCofilin Benzoic_Acid Benzoic Acid Derivatives Benzoic_Acid->SSH1 Inhibits

Figure 1: The Slingshot (SSH1)-Cofilin signaling pathway. SSH1 activates cofilin by dephosphorylation, promoting actin dynamics and cell migration. Benzoic acid derivatives can inhibit SSH1, leading to an accumulation of inactive, phosphorylated cofilin.

Experimental Framework Overview

A robust inhibitor validation workflow requires confirming direct target engagement and demonstrating a corresponding cellular effect. This guide is structured around this principle.

  • Primary Assay (Biochemical): Direct measurement of SSH1 phosphatase activity by quantifying the release of inorganic phosphate (Pi) from a substrate. This is used to determine the inhibitor's potency (IC50).

  • Secondary Assay (Cell-Based): Validation of the inhibitor's mechanism in a cellular context by measuring the phosphorylation status of endogenous cofilin.

Experimental_Workflow cluster_0 Part 1: Biochemical IC50 Determination cluster_1 Part 2: Cell-Based Target Validation A1 Prepare Reagents: - Recombinant SSH1 Enzyme - Phospho-substrate (p-Cofilin) - Benzoic Acid Derivatives (Serial Dilution) A2 Enzymatic Reaction: Incubate SSH1, Substrate, and Inhibitor A1->A2 A3 Quantify Phosphate Release: Malachite Green Assay A2->A3 A4 Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value A3->A4 B1 Cell Culture & Treatment: Treat cells with lead compounds A4->B1 Proceed with Potent Hits B2 Cell Lysis & Protein Quantification B1->B2 B3 Western Blot Analysis: - p-Cofilin (Ser3) Antibody - Total Cofilin Antibody - Loading Control (e.g., GAPDH) B2->B3 B4 Densitometry & Analysis: Quantify p-Cofilin / Total Cofilin Ratio B3->B4

Figure 2: Overall experimental workflow for evaluating SSH1 inhibitors.

Protocol 1: In Vitro SSH1 Inhibition Assay Using Malachite Green

Principle: This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from a phosphorylated substrate by the enzymatic action of SSH1. The Malachite Green reagent forms a stable, green-colored complex with free orthophosphate, which can be measured spectrophotometrically at ~620-650 nm.[10] The intensity of the color is directly proportional to the phosphatase activity.

Materials:

  • Recombinant human SSH1 enzyme

  • Phosphorylated substrate (e.g., phospho-cofilin peptide or full-length protein)

  • Malachite Green Phosphate Assay Kit (e.g., Sigma-Aldrich MAK307 or equivalent)[10]

  • Benzoic acid derivative compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, pH 7.5) - Crucially, do not use a phosphate-based buffer. [11]

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 620-660 nm

Step-by-Step Protocol:
  • Reagent Preparation:

    • Phosphate Standard Curve: Prepare a series of phosphate standards (e.g., 0 to 40 µM) by diluting the provided stock standard in Assay Buffer. This is critical for converting absorbance values to the amount of Pi released.

    • SSH1 Enzyme: Dilute the recombinant SSH1 enzyme in cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range (typically 10-20% substrate turnover).

    • Substrate: Dilute the phospho-substrate in Assay Buffer to a working concentration, typically near its Michaelis constant (Km) for sensitive inhibitor screening.

    • Inhibitor Compounds: Prepare a 2x concentrated serial dilution of the benzoic acid derivatives in Assay Buffer. Include a "vehicle control" (e.g., DMSO) at the same concentration used for the compounds.

  • Assay Plate Setup:

    • Design the plate layout to include wells for the standard curve, "no enzyme" controls (background), "vehicle" controls (100% activity), and inhibitor dilutions.

    • Add 25 µL of the 2x concentrated inhibitor dilutions (or vehicle) to the appropriate wells.

    • Add 25 µL of the 2x concentrated SSH1 enzyme solution to all wells except the "no enzyme" controls. Add 25 µL of Assay Buffer to the "no enzyme" wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Initiate Enzymatic Reaction:

    • Start the reaction by adding 50 µL of the phospho-substrate solution to all wells. The total reaction volume is now 100 µL.

    • Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 20-30 minutes). Ensure the reaction does not proceed to completion.

  • Stop Reaction and Develop Color:

    • Stop the enzymatic reaction by adding 25 µL of the Malachite Green reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for full color development.[12]

  • Data Acquisition:

    • Measure the absorbance of each well at ~630 nm using a microplate reader.[12]

Data Analysis and IC50 Calculation:
  • Calculate Phosphate Released: Subtract the average absorbance of the "no enzyme" control from all other readings. Use the standard curve to convert the corrected absorbance values into the concentration of phosphate (µM) released.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Activity with Inhibitor / Activity with Vehicle))

  • Determine IC50:

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, Origin).[13]

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.[14][15]

Inhibitor Conc. [µM]Absorbance (630nm)Corrected Abs (OD)Pi Released [µM]% Inhibition
Vehicle (0)0.8500.75020.00%
0.10.8120.71218.95.5%
10.6500.55014.527.5%
100.4750.3759.851.0%
1000.2150.1152.985.5%
No Enzyme0.1000.0000.0100%
Table 1: Example data from a Malachite Green-based SSH1 inhibition assay.

Protocol 2: Cell-Based Validation of Cofilin Phosphorylation

Principle: An effective SSH1 inhibitor should increase the steady-state level of phosphorylated cofilin (p-Cofilin) in cells. This can be quantified using Western blotting by comparing the ratio of p-Cofilin (Ser3) to total cofilin in inhibitor-treated cells versus vehicle-treated controls.

Materials:

  • Cell line with detectable SSH1 expression (e.g., HeLa, MDA-MB-231)[3]

  • Complete cell culture medium

  • Benzoic acid derivative lead compounds

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibodies: Rabbit anti-p-Cofilin (Ser3), Rabbit anti-Total Cofilin

  • Loading control antibody: Mouse anti-GAPDH or anti-β-actin

  • HRP-conjugated secondary antibodies (anti-Rabbit, anti-Mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Protocol:
  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of the benzoic acid derivative (based on the IC50 from Protocol 1) or vehicle control for a specified time (e.g., 2-6 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly in the plate by adding 100-150 µL of ice-cold RIPA buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg per lane) with lysis buffer and Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-p-Cofilin and anti-Total Cofilin, typically on separate blots, or stripped and re-probed) overnight at 4°C. Use the loading control antibody on each blot.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis using software like ImageJ.

    • For each sample, calculate the ratio of the p-Cofilin band intensity to the Total Cofilin band intensity. Normalize this ratio to the loading control to correct for any loading errors.

    • Compare the normalized p-Cofilin/Total Cofilin ratio across different treatment conditions.

Treatmentp-Cofilin (Ser3) IntensityTotal Cofilin IntensityGAPDH Intensityp-Cofilin / Total Cofilin Ratio
Vehicle15,00080,00095,0000.188
Compound (1 µM)25,00082,00096,0000.305
Compound (10 µM)45,00079,00094,0000.570
Compound (50 µM)70,00081,00095,0000.864
Table 2: Example densitometry data from a cell-based p-Cofilin Western blot analysis.

Conclusion and Future Directions

This application note provides a validated, two-stage methodology for the evaluation of benzoic acid derivatives as inhibitors of Slingshot phosphatase. Successful identification of compounds with potent in vitro activity (Protocol 1) and confirmed on-target cellular effects (Protocol 2) provides a strong foundation for further preclinical development. Subsequent studies could involve assessing the impact of lead compounds on cell migration using scratch assays or transwell invasion assays, and quantifying changes in actin cytoskeleton organization via phalloidin staining and fluorescence microscopy.[16][17][18] This comprehensive approach ensures that selected drug candidates are not only potent but also functionally effective in a biological system.

References

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  • Chen, Y.-C., et al. (2021). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Molecules, 26(11), 3392. [Link]

  • National Center for Biotechnology Information. (n.d.). SSH1 slingshot protein phosphatase 1 [Homo sapiens (human)]. Gene. Retrieved January 26, 2026, from [Link]

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  • Wang, D.-S., et al. (2015). Cofilin-phosphatase slingshot-1L (SSH1L) is over-expressed in pancreatic cancer (PC) and contributes to tumor cell migration. Experimental Cell Research, 333(2), 229–241. [Link]

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  • Li, H., et al. (2023). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. European Journal of Medicinal Chemistry, 250, 115214. [Link]

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Application Notes & Protocols: Inducing and Measuring Acute Lung Injury in Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Acute Lung Injury (ALI) and its more severe manifestation, Acute Respiratory Distress Syndrome (ARDS), represent a critical challenge in intensive care, characterized by acute-onset, severe hypoxemia and bilateral pulmonary infiltrates.[1] The complexity of ALI/ARDS pathophysiology, which involves a cascade of inflammation, endothelial and epithelial injury, and impaired alveolar fluid clearance, necessitates the use of robust animal models for mechanistic investigation and preclinical evaluation of novel therapeutics. Mouse models are indispensable tools in this endeavor due to their genetic tractability, well-characterized immune system, and the availability of a vast array of reagents.[2][3]

This guide provides a comprehensive overview of the most common and reproducible methods for inducing and quantifying ALI in mice. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the causal reasoning behind experimental choices, ensuring a foundation of scientific integrity and trustworthiness in your research.

Part I: Induction of Acute Lung Injury in Mice

The choice of an ALI model is paramount and should be dictated by the specific scientific question. Each model recapitulates different facets of human ALI/ARDS.

Section 1.1: Lipopolysaccharide (LPS)-Induced ALI

Principle and Mechanism: Intratracheal or intranasal administration of lipopolysaccharide (LPS), a glycolipid component of the outer membrane of Gram-negative bacteria, is a widely used model that mimics sepsis-induced ALI.[3] LPS is recognized by Toll-like receptor 4 (TLR4) on immune cells, primarily alveolar macrophages, and lung epithelial cells.[3] This interaction triggers a potent downstream signaling cascade, leading to the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines.[3][4] The result is a robust and reproducible inflammatory reaction characterized by neutrophil influx into the alveolar space, disruption of the alveolar-capillary barrier, and pulmonary edema.[4][5]

  • Preparation: Dilute LPS from E. coli in sterile, endotoxin-free phosphate-buffered saline (PBS) to a working concentration (e.g., 1-2 mg/mL). A typical dose is 2-5 mg/kg body weight.[3][6]

  • Anesthesia: Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine [120 mg/kg and 16 mg/kg, respectively]). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.[7] Apply a sterile ophthalmic lubricant to prevent corneal desiccation.[7][6]

  • Positioning: Place the anesthetized mouse in a supine or prone position on a heated pad or a specialized intubation platform.[7][6] The neck should be hyperextended to provide a clear line of sight to the trachea.

  • Tracheal Exposure: Make a small midline incision in the neck to expose the trachea. Carefully dissect away the surrounding salivary glands and muscle to visualize the cartilaginous rings of the trachea.[4]

  • Instillation: Using a 22G-24G catheter or a specialized laryngoscope and light source, carefully insert the catheter into the trachea. Administer a 50 µL bolus of the LPS solution directly into the lungs.[4][7] Some protocols suggest following the LPS with a small bolus of air (~100-200 µL) from the syringe to ensure distribution into the distal airways.[5]

  • Sham Control: For control animals, instill an equivalent volume of sterile PBS.[7]

  • Recovery: Suture the incision. Administer appropriate analgesia (e.g., buprenorphine 0.08 mg/kg subcutaneously) and allow the mouse to recover on a warming pad until ambulatory.[7] Monitor the animal closely during the recovery period.

LPS_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure & Analysis LPS_Prep LPS Dilution (2-5 mg/kg in 50µL) Anesthesia Anesthetize Mouse (e.g., Ketamine/Xylazine) Instillation Intratracheal Instillation Anesthesia->Instillation Expose Trachea Recovery Recovery & Monitoring (Analgesia, Warming) Instillation->Recovery Harvest Euthanasia & Harvest (e.g., 24-48h post-LPS) Recovery->Harvest Timepoint Analysis Sample Analysis (BALF, Histology, etc.) Harvest->Analysis

Caption: Workflow for LPS-induced acute lung injury in mice.

Section 1.2: Bleomycin-Induced Lung Injury

Principle and Mechanism: Bleomycin, an antineoplastic agent, is used to model lung injury that has a significant fibrotic component, often seen in the later, fibroproliferative stages of ARDS.[1][8] Its primary mechanism involves inducing DNA strand breaks and generating reactive oxygen species, leading to apoptosis of alveolar epithelial cells.[8] This initial damage incites an inflammatory response, which is then followed by a robust fibrotic phase characterized by fibroblast proliferation and excessive collagen deposition.[8]

  • Preparation: Dissolve bleomycin sulfate in sterile saline to the desired concentration. A commonly used dose is 1.0-1.5 U/kg body weight.[8][9]

  • Anesthesia and Instillation: The procedure for anesthesia, positioning, and intratracheal instillation is identical to the LPS protocol described above. Administer the bleomycin solution in a volume of 50-100 µL.[10]

  • Time Course: The inflammatory phase typically peaks within the first week (e.g., day 7), while significant fibrosis is well-established by days 14-21.[8] The choice of endpoint depends on whether the study focuses on the acute inflammatory injury or the subsequent fibrotic remodeling.

Section 1.3: Ventilator-Induced Lung Injury (VILI)

Principle and Mechanism: VILI is a clinically relevant model that recapitulates the lung damage caused by mechanical ventilation itself, a common supportive therapy for ARDS patients.[11] The injury is driven by mechanical forces, including high tidal volumes leading to overdistension (volutrauma), high pressures (barotrauma), and the repetitive opening and closing of alveoli (atelectrauma).[12] These physical stresses trigger a biological response known as "biotrauma," characterized by inflammatory cell recruitment and cytokine release.[13]

  • Anesthesia and Tracheostomy: Anesthetize the mouse (e.g., ketamine/xylazine) and perform a tracheostomy by surgically inserting a cannula (e.g., 18-20G) into the trachea and securing it with sutures.

  • Mechanical Ventilation: Connect the mouse to a small animal ventilator.

    • Injurious Ventilation: Apply a high tidal volume (V₮), typically ranging from 20-35 mL/kg, with low or zero positive end-expiratory pressure (PEEP) for a duration of 2-4 hours.[11][12][14] The respiratory rate is often adjusted to 25-30 breaths/minute to avoid severe hypocapnia.[12]

    • Protective Ventilation (Control): A control group should receive "lung-protective" ventilation, characterized by a low V₮ (6-8 mL/kg) and moderate PEEP (e.g., 5-10 cm H₂O).[11]

  • Monitoring: Throughout the procedure, it is critical to monitor core body temperature, heart rate, and oxygen saturation to ensure physiological stability.

  • Endpoint: At the end of the ventilation period, samples are collected immediately for analysis.

Comparison of ALI Induction Models
ModelPrimary MechanismKey FeaturesAdvantagesDisadvantages
LPS TLR4-mediated inflammation[3]Neutrophil influx, edema, cytokine storm[4]Highly reproducible, rapid onset, models sepsis-ALIMay not fully replicate epithelial injury of human ARDS
Bleomycin DNA damage, oxidative stress[8]Initial inflammation followed by robust fibrosis[8]Excellent model for studying pulmonary fibrosisHigh mortality, variability in fibrotic response
VILI Mechanical stress (volutrauma, atelectrauma)[12]Diffuse alveolar damage, hyaline membranes[13]High clinical relevance, mechanistically distinctTechnically demanding, requires specialized equipment

Part II: Assessment and Measurement of Acute Lung Injury

A multi-faceted approach is required to accurately quantify the extent of lung injury. No single measurement can capture the full picture.

Section 2.1: Bronchoalveolar Lavage (BAL) Fluid Analysis

Principle: BAL is a procedure to sample the contents of the alveolar space.[15] Analysis of BAL fluid (BALF) provides critical information on the integrity of the alveolar-capillary barrier and the nature of the inflammatory infiltrate.[16]

  • Euthanasia & Preparation: Euthanize the mouse via an approved method (e.g., anesthetic overdose).[17] Place the mouse in a supine position and expose the trachea as described for instillation.[18]

  • Cannulation: Make a small incision in the trachea and insert a catheter (e.g., 22G), securing it firmly with a suture.[16]

  • Lavage:

    • Load a 1 mL syringe with 0.8-1.0 mL of ice-cold, sterile PBS, sometimes containing a low concentration of EDTA (e.g., 0.5 mM) to prevent cell clumping.[15][17][19]

    • Connect the syringe to the cannula and gently instill the fluid into the lungs.[15]

    • Immediately and gently aspirate the fluid, massaging the thorax to maximize recovery.[15] A typical recovery is 70-90% of the instilled volume.[15]

    • Place the recovered BALF into a tube on ice.[16]

    • Repeat the wash procedure 2-4 times, pooling the recovered fluid.[16]

  • Processing:

    • Centrifuge the pooled BALF (e.g., 800 x g for 10 minutes at 4°C) to pellet the cells.[16]

    • Carefully collect the supernatant for protein and cytokine analysis. Store at -80°C.[16][19]

    • Resuspend the cell pellet for total and differential cell counts.

ParameterMethodInterpretation
Total Protein BCA or Bradford AssayIncreased protein indicates disruption of the alveolar-capillary barrier and vascular leakage.
Total Cell Count HemocytometerA general measure of cellular influx into the alveolar space.
Differential Cell Count Cytospin & Staining (e.g., Wright-Giemsa) or Flow Cytometry[15]Quantifies specific immune cell populations (neutrophils, macrophages, lymphocytes) to characterize the inflammatory response.
Cytokines/Chemokines ELISA or Multiplex AssayMeasures levels of specific inflammatory mediators (e.g., TNF-α, IL-6, KC/CXCL1) to define the inflammatory profile.
Section 2.2: Lung Wet-to-Dry (W/D) Weight Ratio

Principle: The lung W/D ratio is a straightforward and quantitative measure of pulmonary edema, a cardinal feature of ALI.[20] An increase in the ratio reflects the accumulation of excess water in the lung tissue.[21]

  • Harvest: Following euthanasia, carefully excise the lungs en bloc.

  • Wet Weight: Gently blot the lungs to remove excess surface blood and fluid. Immediately weigh the lung tissue in a pre-weighed tube to obtain the "wet weight".

  • Dry Weight: Place the tube with the lung tissue (with the cap loosened or removed) in a drying oven set to 60-80°C for 48-72 hours, or until a constant weight is achieved.[21]

  • Calculation: The final weight is the "dry weight". The W/D ratio is calculated by dividing the wet weight by the dry weight.[22] A typical W/D ratio for a healthy mouse lung is approximately 4.5-5.0.[23]

Section 2.3: Histopathological Evaluation

Principle: Histology provides direct visual evidence of tissue injury.[24] A standardized lung injury scoring system, such as the one proposed by the American Thoracic Society, allows for a semi-quantitative assessment of injury severity.[13][24]

  • Fixation: After euthanasia and BAL, perfuse the pulmonary circulation with PBS to flush out blood. Inflate the lungs in situ via the tracheal cannula with 10% neutral buffered formalin at a constant pressure (e.g., 20-25 cm H₂O) to preserve alveolar architecture.

  • Processing: Excise the fixed lungs, store them in formalin overnight, and then process for paraffin embedding.

  • Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) for general morphology.

  • Scoring: An observer blinded to the experimental groups should score multiple (at least 10-20) random high-power fields per slide.[24] The score is based on several criteria:[1][13]

    • Neutrophil infiltration (in alveolar and interstitial spaces)

    • Alveolar septal thickening/congestion

    • Presence of proteinaceous debris

    • Hyaline membrane formation (less common in murine models)[13]

    • Hemorrhage

Caption: Key parameters for the histological scoring of ALI.

Section 2.4: Assessment of Lung Mechanics

Principle: ALI leads to significant changes in the mechanical properties of the lungs.[25] Measurements of lung mechanics, such as compliance (a measure of lung stiffness) and resistance (a measure of airflow obstruction), provide a functional readout of the disease state.[26] These are typically measured using specialized, computer-controlled small animal ventilators (e.g., FlexiVent).[27][28]

  • Compliance (Crs): The change in lung volume per unit change in pressure. In ALI, edema and inflammation cause the lungs to become stiff, leading to a decrease in compliance.

  • Elastance (Hrs): The inverse of compliance (1/C), representing lung stiffness. Elastance increases in ALI.[1]

  • Resistance (Rrs): The pressure required to overcome frictional forces during airflow. Resistance may increase due to airway narrowing or obstruction.[26]

Concluding Remarks and Best Practices

  • Model Selection: The choice of model must align with the clinical scenario being investigated (e.g., LPS for sepsis, VILI for ventilator trauma).

  • Humane Endpoints: All animal experiments must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC). Monitor animals for signs of distress and use humane endpoints.

  • Reproducibility: Consistency in technique (e.g., instillation volume, ventilation parameters) is critical for minimizing variability and ensuring reproducible results.

References

  • Matute-Bello, G., Downey, G., Moore, B. B., Groshong, S. D., Matthay, M. A., Slutsky, A. S., & Kuebler, W. M. (2011). An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals. American Journal of Respiratory Cell and Molecular Biology, 44(5), 725–738. [Link]

  • Chen, X., Su, C., & Chen, Y. (2022). Exaggerated Ventilator-Induced Lung Injury in an Animal Model of Type 2 Diabetes Mellitus: A Randomized Experimental Study. Frontiers in Medicine, 9, 874061. [Link]

  • Fodor, G. H., Kárpáti, É., Fodor, L., & Csortos, C. (2021). Ventilator-induced lung-injury in mouse models: Is there a trap?. Physiology International, 108(4), 493–515. [Link]

  • Helyes, Z., Tékus, V., Szentes, N., Pohóczky, K., Botz, B., Kiss, T., ... & Pintér, E. (2019). Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. Journal of Visualized Experiments, (149), e59426. [Link]

  • Bates, J. H., & Irvin, C. G. (2003). Measuring lung function in mice: the challenge of size. Respiratory research, 4(1), 4. [Link]

  • American Thoracic Society. (2011). Features and Measurements of Experimental Acute Lung Injury in Animals. American Thoracic Society Journals. [Link]

  • Carloni, M., De Fenza, M., & Bellachioma, L. (2019). Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin. Journal of Visualized Experiments, (146), e59472. [Link]

  • Bio-protocol. (n.d.). Murine Bronchoalveolar Lavage. Bio-protocol. [Link]

  • Becher, B., Schlitzer, A., & Chen, J. (2017). Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration. Journal of Visualized Experiments, (123), e55398. [Link]

  • McGovern, T. K., Robichaud, A., Fereydoonzad, L., Schuessler, T. F., & Martin, J. G. (2013). Measuring lung function in mice: the phenotyping uncertainty principle. Journal of applied physiology, 114(7), 948–956. [Link]

  • Villar, J., Herrera-Abreu, M. T., Valladares, F., Muros, M., Pérez-Méndez, L., Flores, C., & Kacmarek, R. M. (2009). Experimental ventilator-induced lung injury: exacerbation by positive end-expiratory pressure. Anesthesiology, 110(6), 1341–1347. [Link]

  • Helyes, Z., Tékus, V., Szentes, N., Pohóczky, K., Botz, B., Kiss, T., ... & Pintér, E. (2014). Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. Journal of Visualized Experiments, (91), e51806. [Link]

  • Carloni, M., De Fenza, M., & Bellachioma, L. (2019). Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin. PubMed. [Link]

  • ResearchGate. (n.d.). Wet-to-dry weight ratio of rat lung tissues. ResearchGate. [Link]

  • Le-Gros, M. A., Cator, L. J., & Stoddart, C. A. (2011). A simplified method for bronchoalveolar lavage in mice by orotracheal intubation avoiding tracheotomy. BioTechniques, 50(2), 126–128. [Link]

  • ResearchGate. (n.d.). Study design. (a) protocol for ventilator-induced lung injury (VILI) in... ResearchGate. [Link]

  • D'Agnillo, F., Al-Habeeb, A., & Crothers, K. (2023). Standardized Digital Method for Histological Evaluation of Experimental Acute Lung Injury. ATS Journals. [Link]

  • Chapman, R. W., & Irvin, C. G. (2015). Assessment of murine lung mechanics outcome measures: alignment with those made in asthmatics. Frontiers in physiology, 6, 183. [Link]

  • Bio-protocol. (n.d.). Bleomycin-Induced Lung Injury and Fibrosis. Bio-protocol. [Link]

  • Matalon, S., & Taylor, A. E. (1997). Evaluation of lung injury in rats and mice. American Journal of Physiology-Lung Cellular and Molecular Physiology, 273(1), L1-L12. [Link]

  • Helyes, Z., Tékus, V., Szentes, N., Pohóczky, K., Botz, B., Kiss, T., ... & Pintér, E. (2014). Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. Journal of Visualized Experiments. [Link]

  • ResearchGate. (n.d.). Measuring the lung function in the mouse: The challenge of size. ResearchGate. [Link]

  • Spandidos Publications. (2014). Instilled air promotes lipopolysaccharide-induced acute lung injury. Spandidos Publications. [Link]

  • American Thoracic Society. (2011). Features and Measurements of Experimental Acute Lung Injury in Animals. American Thoracic Society Journals. [Link]

  • Carloni, M., De Fenza, M., & Bellachioma, L. (2018). Video: Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin. Journal of Visualized Experiments. [Link]

  • Biocytogen. (n.d.). Acute Lung Injury Mouse Models. Biocytogen. [Link]

  • Gibbs, J., Christou, H., & Fredberg, J. J. (2022). Ventilator-induced Lung Injury Is Modulated by the Circadian Clock. ATS Journals. [Link]

  • University of Calgary. (n.d.). Murine Bronchoalveolar Lavage Protocol. Cumming School of Medicine. [Link]

  • Dagur, R. S., & Koh, J. (2014). Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography. Journal of Visualized Experiments, (83), e51050. [Link]

  • Allen, G. B., Suratt, B. T., Rinaldi, L., Petty, J. M., & Bates, J. H. (2012). Assessing the progression of ventilator-induced lung injury in mice. PloS one, 7(3), e33493. [Link]

  • Sato, T., Goya, S., & Shiraishi, K. (2015). Exacerbation of bleomycin-induced injury by lipopolysaccharide in mice: establishment of a mouse model for acute exacerbation of interstitial lung diseases. European Journal of Cardio-Thoracic Surgery, 48(2), e20–e26. [Link]

  • ResearchGate. (n.d.). Histological scoring system for inflammation in lungs of mice treated... ResearchGate. [Link]

  • Shah, D. K., & Prajapati, B. G. (2023). Effect of Acute Lung Injury (ALI) Induced by Lipopolysaccharide (LPS) on the Pulmonary Pharmacokinetics of an Antibody. Pharmaceutics, 15(3), 967. [Link]

  • ResearchGate. (n.d.). 25 questions with answers in BRONCHOALVEOLAR LAVAGE. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Esterification of Isophthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of isophthalic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development and polymer chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of these reactions, ensuring the successful synthesis of your target esters. Our guidance is grounded in established chemical principles and practical, field-tested experience.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific problems you may encounter during the esterification of isophthalic acid derivatives. Each issue is presented with potential causes and actionable solutions.

Issue 1: Low or No Ester Yield

You've set up your reaction, refluxed for hours, and upon workup, you find a disappointingly low yield of your desired ester, or perhaps only starting material.

Potential Causes & Solutions:

  • Equilibrium Limitations (Fischer Esterification): The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the equilibrium back towards the starting materials.[1][2][3]

    • Solution 1: Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it forms.[1] This is highly effective when using a solvent like toluene or xylene that forms an azeotrope with water.

    • Solution 2: Excess Alcohol: Use a significant excess of the alcohol reactant.[1] This shifts the equilibrium towards the product side according to Le Châtelier's principle. If feasible, the alcohol itself can be used as the solvent.

  • Poor Solubility of Isophthalic Acid: Isophthalic acid has low solubility in many common organic solvents, which can lead to a heterogeneous reaction mixture and slow reaction rates.[4]

    • Solution: Select a solvent that can dissolve isophthalic acid at the reaction temperature. High-boiling aromatic solvents like xylene or a high-boiling naphtha fraction can be effective, especially for non-catalytic esterifications conducted at temperatures above 110°C.[5]

  • Insufficient Catalyst Activity or Inappropriate Catalyst: The choice and amount of acid catalyst are crucial for the Fischer esterification.

    • Solution: Ensure you are using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] The catalyst loading should be optimized; typically, a catalytic amount is sufficient. For substrates sensitive to strong acids, consider alternative methods like the Steglich or Mitsunobu esterification.[6][7][8]

  • Steric Hindrance: Bulky alcohols or substituted isophthalic acids can significantly slow down the reaction rate.

    • Solution 1: Increase the reaction time and/or temperature.

    • Solution 2: Consider a more forcing set of conditions or a different esterification method. The Mitsunobu reaction, for instance, is often effective for sterically hindered alcohols.[8][9]

Issue 2: Incomplete Conversion to the Diester (Monoester Predominates)

You are successfully forming an ester, but the reaction seems to stall at the monoester stage, with little of the desired diester being produced.

Potential Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The second esterification is often slower than the first due to the deactivating effect of the first ester group.

    • Solution: Extend the reaction time and/or increase the temperature to provide sufficient energy for the second esterification to proceed to completion.

  • Stoichiometry of Reactants: An insufficient amount of the alcohol will naturally lead to incomplete conversion to the diester.

    • Solution: Ensure you are using at least two equivalents of the alcohol for every one equivalent of isophthalic acid. To drive the reaction to completion, a larger excess of the alcohol is often beneficial.

Issue 3: Product Degradation or Side Reactions

Your final product is discolored, or you observe unexpected byproducts in your analysis (e.g., by NMR or LC-MS).

Potential Causes & Solutions:

  • High Reaction Temperatures: While higher temperatures can increase the reaction rate, they can also lead to decomposition, especially for sensitive substrates. Isophthalic acid itself can decompose at very high temperatures, emitting acrid smoke and fumes.[10]

    • Solution: Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal degradation. Monitor the reaction closely and avoid unnecessarily high temperatures.

  • Dehydration of Alcohols: Secondary and tertiary alcohols are prone to dehydration to form alkenes under strong acid catalysis and heat.[5]

    • Solution: If you must use a secondary or tertiary alcohol, consider milder esterification methods that do not require strong acids, such as the Steglich esterification using DCC and DMAP.[6][11]

  • Oxidative Impurities: The starting isophthalic acid may contain colored impurities from its manufacturing process, such as dicarboxylic fluorenones.[12]

    • Solution: Use purified isophthalic acid (PIA).[13][14] If you suspect impurities in your starting material, consider purifying it by recrystallization before use.[15]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the planning and execution of isophthalic acid derivative esterifications.

Q1: What is the best catalyst for the Fischer esterification of isophthalic acid?

A: Strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most common and effective catalysts for Fischer esterification.[1][16] Lewis acids such as titanium(IV) isopropoxide or zirconium(IV) salts have also been reported as effective catalysts.[17] The choice may depend on the specific substrates and the desired reaction conditions.

Q2: How can I monitor the progress of my esterification reaction?

A: The progress of the reaction can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively observe the disappearance of the starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is an excellent method to determine the relative concentrations of starting materials, monoester, and diester.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can allow you to track the appearance of characteristic ester peaks and the disappearance of the carboxylic acid proton signal.

Q3: What are the key differences between Fischer, Steglich, and Mitsunobu esterifications for isophthalic acid derivatives?

A:

FeatureFischer EsterificationSteglich EsterificationMitsunobu Reaction
Reagents Carboxylic acid, alcohol, strong acid catalystCarboxylic acid, alcohol, DCC, DMAP (catalyst)Carboxylic acid, alcohol, triphenylphosphine, DEAD or DIAD
Conditions Typically requires heat (reflux)Generally mild, often room temperatureMild, often 0°C to room temperature
Byproducts WaterDicyclohexylurea (DCU)Triphenylphosphine oxide, reduced azodicarboxylate
Key Advantage Simple, inexpensive reagentsMild conditions, suitable for acid-sensitive substratesMild conditions, works well for secondary and sterically hindered alcohols, proceeds with inversion of stereochemistry
Key Disadvantage Equilibrium-limited, can require harsh conditionsStoichiometric coupling agent needed, DCU byproduct can be difficult to removeStoichiometric and expensive reagents, byproduct removal can be challenging

Q4: How do I purify my final isophthalic acid ester?

A: The purification method will depend on the physical properties of your ester.

  • Crystallization: If your ester is a solid, crystallization from a suitable solvent is often the most effective purification method.[15]

  • Column Chromatography: For both solid and liquid esters, silica gel chromatography can be used to separate the product from any remaining starting materials or byproducts.

  • Distillation: If your ester is a volatile liquid, distillation under reduced pressure can be an effective purification technique.

Experimental Workflow & Decision Making

The following diagrams illustrate a typical experimental workflow for Fischer esterification and a troubleshooting decision tree.

FischerEsterificationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Isophthalic Acid Derivative, Alcohol, Solvent, and Catalyst B Heat to Reflux with Water Removal (e.g., Dean-Stark Trap) A->B C Monitor Reaction Progress (TLC, HPLC, or NMR) B->C D Cool Reaction Mixture C->D Reaction Complete E Aqueous Workup (Wash with NaHCO₃, Brine) D->E F Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) E->F G Remove Solvent in vacuo F->G H Purify Product (Crystallization, Chromatography, or Distillation) G->H TroubleshootingTree Start Low Ester Yield? Q1 Is the reaction at equilibrium? Start->Q1 A1_Yes Remove H₂O (Dean-Stark) &/or Use Excess Alcohol Q1->A1_Yes Yes A1_No Check Solubility & Catalyst Q1->A1_No No Q2 Is Starting Material Insoluble? A1_No->Q2 A2_Yes Change to a Higher-Boiling or More Polar Solvent Q2->A2_Yes Yes A2_No Verify Catalyst Activity/ Consider Alternative Method Q2->A2_No No

Caption: Troubleshooting decision tree for low ester yield.

References

  • Separation of isophthalic acid from terephthalic acid by noncatalytic esterification. (n.d.). Google Patents.
  • Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Isophthalic acid. PubChem. Retrieved January 26, 2026, from [Link]

  • Braam, A. W. M., & van der Meer, A. (1995). Model esterification of isophthalic and terephthalic acid with benzyl alcohol. Journal of Applied Polymer Science, 56(1), 113-123.
  • Preparation of isophthalic acid-5-sulfonic acid, ester, salt and ester salt thereof. (n.d.). Google Patents.
  • Gomes, V. F. (2010). Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. Instituto Superior de Engenharia de Lisboa.
  • Kukla, S., et al. (2022). Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid. ACS Sustainable Chemistry & Engineering, 10(2), 945-955.
  • Wikipedia. (n.d.). Isophthalic acid. Retrieved January 26, 2026, from [Link]

  • Process for purifying isophthalic acid by crystallization. (n.d.). Google Patents.
  • Intratec. (2023). Purified Isophthalic Acid Production. Retrieved January 26, 2026, from [Link]

  • Munawar, S., et al. (2024).
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 26, 2026, from [Link]

  • Klonos, P. A., et al. (2022).
  • Al-Bari, M. A. A., & Al-Haque, A. (2012). HPLC Study of Migration of Terephthalic Acid and Isophthalic Acid from PET Bottles into Edible Oils. Journal of the American Oil Chemists' Society, 89(12), 2217-2223.
  • Altuntepe, E., et al. (2015). Solvent effects on esterification equilibria. AIChE Journal, 61(9), 3000-3011.
  • Dodge, J. A., & Nissen, J. S. (1993). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. The Journal of Organic Chemistry, 58(8), 2296-2297.
  • Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. Retrieved January 26, 2026, from [Link]

  • University of Missouri-St. Louis. (n.d.).
  • Munawar, S., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Retrieved January 26, 2026, from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved January 26, 2026, from [Link]

  • The Organic Chemistry Tutor. (2017, March 1). Mechanism of the Fischer Esterification in Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved January 26, 2026, from [Link]

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Benzamide Synthesis via Acyl Chloride Acylation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mitigating Acyl Chloride Hydrolysis

Welcome to the Technical Support Center for amide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of benzamide synthesis, particularly through the acylation of amines with acyl chlorides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may face and the rationale behind the solutions. The primary focus of this guide is to address a critical and often frustrating side reaction: the hydrolysis of the acyl chloride starting material. By understanding and controlling this competing reaction, you can significantly improve the yield and purity of your target benzamide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your benzamide synthesis and provides actionable solutions grounded in chemical principles.

Issue 1: Low Yield of Benzamide and Presence of Benzoic Acid as a Major Byproduct

  • Question: My final product is a mixture of my desired benzamide and a significant amount of benzoic acid, resulting in a low yield of the amide. What is causing this and how can I fix it?

  • Answer: This is a classic sign that your acyl chloride is undergoing significant hydrolysis. Acyl chlorides are highly reactive electrophiles, and in the presence of water, they can be rapidly converted to the corresponding carboxylic acid.[1] This hydrolysis reaction competes directly with the desired aminolysis reaction.

    To favor the formation of the amide over the carboxylic acid, you need to control the reaction environment to kinetically favor the amine as the nucleophile. Here are the key strategies:

    • Implement a Biphasic System (Schotten-Baumann Conditions): The hallmark of the Schotten-Baumann reaction is the use of a two-phase solvent system, typically an organic solvent (like dichloromethane or diethyl ether) and water.[2] Your acyl chloride and amine will primarily reside in the organic phase, while the base (e.g., sodium hydroxide) is dissolved in the aqueous phase. This setup is crucial because it minimizes the contact between the highly water-sensitive acyl chloride and the bulk of the water, thus suppressing hydrolysis. The reaction occurs at the interface of the two layers.

    • Vigorous Stirring: In a biphasic system, the rate of reaction is often limited by the mass transfer of reactants between the two phases. Vigorous stirring is essential to increase the interfacial surface area, ensuring that the amine in the organic phase can react with the acyl chloride and that the hydrochloric acid byproduct is efficiently neutralized by the aqueous base. Inadequate mixing can lead to localized areas of low pH in the organic layer, which can protonate the amine, rendering it non-nucleophilic, and can also favor hydrolysis.

    • Control the Rate of Addition: Add the acyl chloride slowly to the reaction mixture. This prevents a large excess of the acyl chloride from being present at any given time, which could increase the likelihood of it reacting with residual water.

    • Anhydrous Conditions: While the Schotten-Baumann reaction uses an aqueous phase, it's still crucial to start with dry glassware and anhydrous organic solvents to minimize any initial, unwanted hydrolysis of the acyl chloride.

Issue 2: The Reaction Fails to Go to Completion, Leaving Unreacted Starting Materials

  • Question: I'm observing unreacted amine and acyl chloride in my reaction mixture even after a prolonged reaction time. What could be the issue?

  • Answer: This problem often points to the deactivation of your amine nucleophile. The reaction between an amine and an acyl chloride produces one equivalent of hydrochloric acid (HCl).[2] If this acid is not neutralized, it will protonate the starting amine, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, effectively halting your reaction.

    The solution is the judicious use of a base:

    • Sufficient Inorganic Base: In a classic Schotten-Baumann setup, an aqueous solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used to neutralize the HCl as it is formed.[2] This maintains the amine in its free, nucleophilic state. Ensure you are using at least one equivalent of base to neutralize the generated HCl.

    • Alternative Organic Bases: In some cases, particularly if your starting materials are sensitive to strong aqueous bases, an organic base like pyridine can be used.[3] Pyridine serves a dual role: it neutralizes the HCl and can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is then attacked by the amine.

Issue 3: Formation of an Oily Product Instead of a Crystalline Solid

  • Question: My reaction seems to have worked, but I've ended up with an oil instead of the expected solid benzamide. How should I proceed?

  • Answer: The formation of an oil can be due to several factors, including the presence of impurities that depress the melting point of your product or the formation of a low-melting eutectic mixture. Here are some techniques to induce crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure benzamide, add it to the oil. This "seed crystal" will act as a template for the rest of the product to crystallize around.

    • Cooling: Place the flask in an ice bath to lower the temperature, which will decrease the solubility of your product and may promote crystallization.

    • Purification: If the oil persists, it's best to proceed with a workup and purification. Extract the product into a suitable organic solvent, wash the organic layer with water and brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and then remove the solvent under reduced pressure. The resulting crude material can then be purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why is the Schotten-Baumann reaction so effective at preventing acyl chloride hydrolysis?

A1: The effectiveness of the Schotten-Baumann reaction lies in its clever use of a biphasic solvent system to kinetically favor aminolysis over hydrolysis. Here's a breakdown of the causality:

  • Compartmentalization of Reactants: The water-sensitive acyl chloride is dissolved in an organic solvent where it has limited contact with the aqueous phase. The amine, being an organic compound, also preferentially resides in the organic phase.

  • Interfacial Reaction Zone: The reaction primarily occurs at the interface between the organic and aqueous layers. The base (e.g., NaOH) in the aqueous phase serves as a scavenger for the HCl produced during the reaction.

  • Relative Nucleophilicity and Concentration: While water is present, the amine is generally a stronger nucleophile than water. By maintaining a high local concentration of the amine in the organic phase with the acyl chloride, the probability of a productive amine-acyl chloride collision is much higher than that of a water-acyl chloride collision.

Q2: Should I use sodium hydroxide or pyridine as the base? What are the advantages and disadvantages of each?

A2: The choice of base is critical and depends on the specific requirements of your synthesis.

BaseAdvantagesDisadvantagesBest For...
Sodium Hydroxide (NaOH) Inexpensive, readily available, and highly effective at neutralizing HCl.[2]Can promote hydrolysis if mixing is poor or if the acyl chloride is particularly water-sensitive. Can also hydrolyze ester functional groups if present in the starting materials or product.Robust, large-scale syntheses where cost is a factor and the starting materials are not sensitive to strong base.
Pyridine Acts as both a base and a nucleophilic catalyst, potentially increasing the reaction rate.[3] It is soluble in the organic phase, allowing for a homogeneous reaction in some cases.More expensive than NaOH, has a strong, unpleasant odor, and can be more difficult to remove during workup. It can also catalyze the hydrolysis of benzoyl chloride.[4]Small-scale reactions, or when using acid-sensitive starting materials where a milder, non-aqueous base is preferred.

Q3: Can I use a phase-transfer catalyst to improve my reaction?

A3: Yes, a phase-transfer catalyst (PTC) can significantly enhance the rate of a Schotten-Baumann reaction, particularly if the reaction is sluggish. PTCs, such as quaternary ammonium salts, work by transporting the hydroxide or other anionic nucleophiles from the aqueous phase into the organic phase. This increases the concentration of the base in the vicinity of the acyl chloride, accelerating the neutralization of HCl and potentially the aminolysis reaction itself. The addition of a PTC has been shown to enhance the rate of the desired reaction without significantly affecting the rate of hydrolysis.[5]

Visualizing the Reaction Pathways

To better understand the competing reactions, consider the following workflow diagram:

G AcylChloride Benzoyl Chloride (in Organic Phase) Benzamide Desired Benzamide AcylChloride->Benzamide Aminolysis (Desired Pathway) BenzoicAcid Hydrolysis Byproduct (Benzoic Acid) AcylChloride->BenzoicAcid Hydrolysis (Competing Pathway) Amine Amine (in Organic Phase) Amine->Benzamide Water Water (Aqueous Phase) Water->BenzoicAcid

Caption: Competing aminolysis and hydrolysis pathways for benzoyl chloride.

Optimizing Reaction Parameters: A Quantitative Overview

The success of your benzamide synthesis hinges on carefully controlling several parameters. The following table summarizes their impact, with typical yield ranges for the Schotten-Baumann synthesis of benzamide.

ParameterRecommendationRationaleTypical Yield
Solvent System Biphasic (e.g., Dichloromethane/Water)Minimizes contact between acyl chloride and water, suppressing hydrolysis.[2]60-80%[6]
Base 10% Aqueous NaOH or PyridineNeutralizes HCl byproduct to keep the amine nucleophilic.[2][3]70-85% (with optimization)[6]
Temperature 0-25°C (Room Temperature)The reaction is exothermic.[1] Lower temperatures can further disfavor the hydrolysis side reaction.>90% (with optimized conditions)[6]
Stirring VigorousIncreases interfacial surface area in biphasic systems, enhancing mass transfer and reaction rate.Highly dependent on other factors.
Phase-Transfer Catalyst Optional (e.g., Quaternary Ammonium Salt)Can accelerate the reaction rate, especially for less reactive amines.[5]Can increase yield and reduce reaction time.

Experimental Protocol: Schotten-Baumann Synthesis of Benzamide

This protocol provides a detailed, step-by-step methodology for the synthesis of benzamide from benzoyl chloride and ammonia, incorporating best practices to minimize hydrolysis.

Materials:

  • Benzoyl chloride

  • Concentrated aqueous ammonia (approx. 28-30%)

  • Dichloromethane (DCM)

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a conical flask or round-bottom flask equipped with a magnetic stir bar, combine concentrated aqueous ammonia and an equal volume of water. Place the flask in an ice bath and begin stirring.

  • Addition of Benzoyl Chloride: Slowly, and in small portions, add benzoyl chloride to the cold, stirring ammonia solution. The reaction is exothermic, so maintain the temperature of the reaction mixture below 10°C. A white precipitate of benzamide should form.

  • Reaction Completion: After the addition is complete, continue to stir the mixture vigorously in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Add dichloromethane to dissolve the benzamide. Shake the funnel, venting frequently. Allow the layers to separate and drain the lower organic (DCM) layer.

  • Washing the Organic Layer: Wash the organic layer sequentially with:

    • 10% aqueous NaOH solution (to remove any benzoic acid byproduct).

    • Deionized water.

    • Saturated aqueous sodium chloride (brine) solution (to aid in drying).

  • Drying and Solvent Removal: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent, and then remove the dichloromethane by rotary evaporation to yield the crude benzamide.

  • Purification by Recrystallization:

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of hot water to dissolve the solid completely.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

    • Hot filter the solution to remove any insoluble impurities (and charcoal, if used).

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pure benzamide crystals by vacuum filtration, washing with a small amount of ice-cold water.

    • Dry the crystals thoroughly to obtain the final product.

G start Start setup Reaction Setup: Ammonia solution in ice bath start->setup add Slow Addition of Benzoyl Chloride (<10°C) setup->add react Stir for 15-20 min add->react workup Workup: DCM Extraction react->workup wash Wash Organic Layer: NaOH, H₂O, Brine workup->wash dry Dry (MgSO₄) & Evaporate wash->dry recrystallize Recrystallize from Hot Water dry->recrystallize filter_dry Filter & Dry Crystals recrystallize->filter_dry end Pure Benzamide filter_dry->end

Caption: Experimental workflow for benzamide synthesis.

By applying the principles and techniques outlined in this guide, you will be well-equipped to troubleshoot and optimize your benzamide synthesis, consistently achieving high yields of a pure product by effectively mitigating the competing hydrolysis of your acyl chloride starting material.

References

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Nvpubhouse Library for American Journal of Applied Science and Technology. [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering. [Link]

  • Schotten-Baumann Reaction. Cambridge University Press. [Link]

  • Schotten–Baumann reaction. Grokipedia. [Link]

  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook. [Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ResearchGate. [Link]

  • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering. [Link]

  • S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. PubMed. [Link]

  • Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]

  • Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts in a capillary microreactor. Eindhoven University of Technology Research Portal. [Link]

  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. MDPI. [Link]

  • Recrystallization of Benzoic Acid. Web.mnstate.edu. [Link]

  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry. [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid for preclinical studies. As the demand for this compound transitions from milligram to multi-gram or kilogram scales, new challenges in reaction efficiency, impurity profiling, and process robustness inevitably arise. This document provides a comprehensive framework for navigating these challenges, structured around frequently encountered issues and their practical solutions. Our approach is grounded in mechanistic principles to empower you not just to follow a protocol, but to understand and adapt it to your specific laboratory and scale-up environment.

Synthetic Strategy Overview

The most direct and industrially favored approach for constructing the biaryl scaffold of the target molecule is the Suzuki-Miyaura cross-coupling reaction. This strategy offers high functional group tolerance, generally good yields, and relies on commercially available starting materials. The overall synthetic workflow is a two-step process:

  • Suzuki-Miyaura Coupling: Formation of the C-C bond between an aryl boronic acid and an aryl halide.

  • Saponification: Hydrolysis of the isopropyl ester to yield the final carboxylic acid.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification A 3-Bromobenzoic acid C Isopropyl 3-bromobenzoate A->C Esterification B Isopropyl alcohol (IPA), H₂SO₄ (cat.) F Isopropyl 3'-(isopropoxycarbonyl)-[1,1'-biphenyl]-3-carboxylate (Coupled Intermediate) C->F Coupling Partner 1 D (3-Carboxyphenyl)boronic acid D->F Coupling Partner 2 E Pd Catalyst, Base, Solvent E->F H 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid (Final Product) F->H Hydrolysis G Base (e.g., NaOH, LiOH) Solvent (e.g., THF/H₂O) G->H I Acidic Workup (e.g., HCl) H->I Protonation & Isolation G cluster_cycle Suzuki Catalytic Cycle cluster_side_reactions Common Failure Modes pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-X L₂ pd0->pd_ox Oxidative Addition (Ar-X) poison Catalyst Poisoning (O₂, Impurities) pd0->poison pd_trans Ar-Pd(II)-Ar' L₂ pd_ox->pd_trans Transmetalation (Ar'B(OH)₂ + Base) deboronation Protodeboronation (H⁺ Source) pd_ox->deboronation pd_trans->pd0 Reductive Elimination (Ar-Ar') start start->pd0 homocoupling Homocoupling (O₂)

Technical Support Center: Optimizing Column Chromatography for Benzoic Acid Ester Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of benzoic acid esters using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification process. Here, we move beyond simple procedural lists to explain the underlying principles, ensuring you can not only solve immediate problems but also proactively optimize your future experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying my benzoic acid ester?

A1: For the majority of benzoic acid esters, silica gel (SiO₂) is the stationary phase of choice due to its versatility and effectiveness in separating compounds based on polarity. Benzoic acid esters are moderately polar compounds, and silica gel provides excellent resolution for separating them from less polar byproducts (e.g., unreacted starting materials) and more polar impurities (e.g., residual benzoic acid).

In specific cases, alternative stationary phases may be beneficial:

  • Alumina (Al₂O₃): Can be a good alternative if your ester is sensitive to the acidic nature of silica gel, which could potentially cause degradation.[1] Alumina is available in neutral, acidic, and basic forms, allowing you to tailor the stationary phase to your compound's stability profile.

  • Reversed-Phase (e.g., C18): In reversed-phase chromatography, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. This is particularly useful for purifying highly nonpolar benzoic acid esters or when dealing with aqueous reaction mixtures.[2] A typical mobile phase would be a mixture of acetonitrile and water.[2][3]

Q2: How do I select the right mobile phase (eluent) for my separation?

A2: The key is to find a solvent system that provides good separation between your desired ester and any impurities on a Thin Layer Chromatography (TLC) plate first. This will then be translated to your column. A common starting point for silica gel chromatography of benzoic acid esters is a mixture of a nonpolar solvent and a moderately polar solvent.

  • Typical Solvent Systems:

    • Hexane/Ethyl Acetate

    • Toluene/Ethanol[4]

    • Dichloromethane/Methanol

The Process:

  • TLC Analysis: Spot your crude reaction mixture on a TLC plate and develop it in various solvent systems with different ratios.

  • Target Rf Value: Aim for an Rf (retention factor) value of 0.25-0.35 for your desired benzoic acid ester. This Rf range generally translates well to column chromatography, ensuring your compound doesn't elute too quickly (co-eluting with impurities) or take excessively long to come off the column.

  • Translating to the Column: The solvent system that gives you the target Rf on TLC is a good starting point for your column's mobile phase.[5] You may need to slightly decrease the polarity (i.e., increase the percentage of the nonpolar solvent) for the column, as columns are often more retentive than TLC plates.[5]

Q3: Should I use isocratic or gradient elution?

A3: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.

  • Isocratic Elution: The composition of the mobile phase remains constant throughout the separation. This method is simpler and is often sufficient if your desired ester is well-separated from impurities on the TLC plate.[6] However, it can lead to peak broadening for late-eluting compounds.[7]

  • Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation. This is highly advantageous when you have a complex mixture with compounds of widely varying polarities.[7] A gradient can provide sharper peaks for later eluting compounds and shorten the overall run time.[8][9]

Elution ModeAdvantagesDisadvantages
Isocratic Simpler to set up, no need for column re-equilibration.[7]Can result in broad peaks for late-eluting compounds; may not resolve complex mixtures.[7]
Gradient Better resolution for complex mixtures, sharper peaks for late-eluting compounds, often faster analysis times.[8][9][10]Requires a gradient controller and column re-equilibration between runs.[7][8]

Troubleshooting Guide

Problem 1: My benzoic acid ester is co-eluting with the starting benzoic acid.
  • Cause: The polarity difference between the ester and the unreacted carboxylic acid may not be sufficient for separation with the current mobile phase. Also, the acidic nature of silica gel can sometimes cause acidic compounds to elute faster than expected.[11]

  • Solution 1: Add a small amount of acid to the mobile phase. Adding a few drops of acetic acid or formic acid to your eluent can help to suppress the ionization of the benzoic acid, making it less polar and allowing for better separation from the ester.

  • Solution 2: Add a small amount of a basic modifier. In some cases, adding a very small amount of a base like triethylamine to the mobile phase can help to "stick" the acidic impurity to the top of the silica column, allowing your ester to elute cleanly.[11]

  • Solution 3: Perform a liquid-liquid extraction before chromatography. Before running the column, dissolve your crude product in an organic solvent (like ethyl acetate) and wash it with a mild aqueous base (e.g., saturated sodium bicarbonate solution). This will deprotonate the benzoic acid, making it water-soluble and removing it from the organic layer containing your ester.[12]

Problem 2: My compound is not coming off the column.
  • Cause: The mobile phase is not polar enough to elute your compound. It is also possible, though less likely with benzoic acid esters, that the compound has decomposed on the column.[1]

  • Solution:

    • Increase the polarity of the mobile phase. If you are running an isocratic elution, you can switch to a more polar solvent system. If you are running a gradient, you can increase the percentage of the more polar solvent.[1]

    • Check for decomposition. Run a 2D TLC to check if your compound is stable on silica gel.[1]

Problem 3: The column is running very slowly or has stopped completely.
  • Cause: This is often due to improper column packing, the crystallization of the compound or an impurity in the column, or the use of a mobile phase in which your sample is not very soluble.[1]

  • Solution:

    • Ensure proper packing. Use the slurry method to pack your column to avoid air bubbles and ensure a homogenous stationary phase.[13]

    • Pre-purification. If your crude product contains a high concentration of impurities that might crystallize, consider a preliminary purification step like recrystallization.[14][15][16]

    • Check sample solubility. Ensure your sample is fully dissolved in the mobile phase before loading it onto the column.

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column
  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm).

  • In a separate beaker, create a slurry of silica gel in your initial mobile phase. The consistency should be like a thin milkshake.

  • Pour the slurry into the column. Use a funnel to avoid spilling.

  • Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.

  • Open the stopcock and allow the solvent to drain until it is just above the level of the silica. Do not let the column run dry.[17]

  • Add another thin layer of sand on top of the silica to protect the surface when you add more solvent.[17]

Protocol 2: Running a Gradient Elution
  • Pack the column as described in Protocol 1 using the initial, less polar mobile phase.

  • Load your sample onto the column.

  • Begin eluting with the initial mobile phase, collecting fractions.

  • Prepare a series of mobile phases with increasing polarity. For example, if you start with 10% ethyl acetate in hexane, you can prepare subsequent solutions of 20%, 30%, 40%, etc., ethyl acetate in hexane.

  • Gradually switch to the more polar mobile phases as the separation progresses. Monitor the elution of your compounds using TLC.

  • Once your desired compound has eluted, you can flush the column with a highly polar solvent (like 100% ethyl acetate) to remove any remaining highly polar impurities.

Visualizations

Workflow for Troubleshooting Co-elution of Benzoic Acid and its Ester

CoElution_Troubleshooting start Problem: Co-elution of Benzoic Acid and Ester pre_chrom Perform Liquid-Liquid Extraction with aq. NaHCO3 start->pre_chrom Recommended First Step modify_mp Modify Mobile Phase start->modify_mp Alternative/Additional Step run_column Run Column and Monitor by TLC pre_chrom->run_column add_acid Add 0.5% Acetic Acid to Mobile Phase modify_mp->add_acid add_base Add 0.1% Triethylamine to Mobile Phase modify_mp->add_base add_acid->run_column add_base->run_column

Caption: Decision tree for resolving co-elution issues.

References

  • HELSCH, G. & Renger, B. (Year not provided). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available from: [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available from: [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? ResearchGate. Available from: [Link]

  • All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column. Available from: [Link]

  • Chemistry Stack Exchange. (2012). How to translate the mobile phase from thin layer chromatography to column? Available from: [Link]

  • LC/GC. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • Science Ready. (2026). Fisher Esterification, Reflux, Isolation and Purification of Esters. Available from: [Link]

  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Available from: [Link]

  • Google Patents. (n.d.). US8022244B2 - Method for producing benzoic acid esters.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available from: [Link]

  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Available from: [Link]

  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution? Available from: [Link]

  • Google Patents. (n.d.). US4250328A - Method for separation of an ester from a reaction mixture.
  • IISTE. (n.d.). Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri. Available from: [Link]

  • University of Michigan-Dearborn. (n.d.). Recrystallization of Benzoic Acid. Available from: [Link]

  • ResearchGate. (2017). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate. Available from: [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids? Reddit. Available from: [Link]

  • Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Available from: [Link]

  • NIST. (n.d.). Preparation of benzoic acid of high purity. Available from: [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Available from: [Link]

  • Agilent. (n.d.). Isocratic v. Gradient. Available from: [Link]

  • University of California, Davis. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Available from: [Link]

  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Available from: [Link]

  • ResearchGate. (2016). How to purify esterefication product? ResearchGate. Available from: [Link]

  • ResearchGate. (2015). Any suggestions on thin layer chromatography and column chromatography? ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods. Available from: [Link]

  • PubMed. (n.d.). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Available from: [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Available from: [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating Novel Compound Binding to the P2Y14 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in immunology, oncology, and neurobiology, the P2Y14 receptor (P2Y14R) presents a compelling therapeutic target. As a G-protein coupled receptor (GPCR) activated by UDP-sugars like UDP-glucose, it plays a significant role in inflammatory and immune responses.[1][2] The discovery and validation of novel compounds that modulate P2Y14R activity are therefore of paramount importance. This guide provides an in-depth comparison of robust methodologies for validating the binding affinity of novel compounds to this receptor, grounded in scientific integrity and practical, field-proven insights.

The P2Y14 Receptor Signaling Cascade: A Primer

The P2Y14 receptor is a member of the P2Y family of purinergic receptors and is primarily coupled to the Gi/o family of G proteins.[3][4] Upon activation by endogenous ligands such as UDP-glucose, the receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][5] Additionally, P2Y14R activation can lead to the mobilization of intracellular calcium and the activation of the RhoA and MAPK signaling pathways.[6] Understanding this signaling network is crucial for designing and interpreting functional assays to characterize novel ligands.

P2Y14_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y14 P2Y14 Receptor G_protein Gi/o Protein P2Y14->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_release Ca²⁺ Release G_protein->Ca_release Activation RhoA RhoA Pathway G_protein->RhoA Activation cAMP cAMP AC->cAMP Ligand UDP-Glucose (or Novel Compound) Ligand->P2Y14 ATP ATP PKA Protein Kinase A cAMP->PKA Activation

Figure 1: P2Y14 Receptor Signaling Pathway.

A Comparative Analysis of Binding Affinity Assays

The validation of a novel compound's interaction with P2Y14R requires a multi-faceted approach, employing both direct binding assays to measure affinity and functional assays to determine potency and efficacy. Here, we compare three orthogonal methods: a radioligand binding assay, a functional cAMP assay, and a label-free surface plasmon resonance (SPR) analysis.

Radioligand Binding Assay: The Gold Standard for Direct Affinity Measurement

Radioligand binding assays are a cornerstone in receptor pharmacology, providing a direct measure of the affinity of a ligand for its receptor.[7][8] This method relies on the competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.

The principle is based on the law of mass action. A radiolabeled ligand with known affinity for P2Y14R is incubated with a preparation of the receptor (typically cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) of the test compound can be determined. The Ki is an intrinsic measure of the compound's binding affinity.

Radioligand_Binding_Workflow A Prepare Membranes from P2Y14R-expressing Cells B Incubate Membranes with Radioligand ([³H]UDP) and Varying Concentrations of Novel Compound A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Bound Radioactivity using Scintillation Counting C->D E Data Analysis: Determine IC₅₀ and Calculate Ki D->E

Figure 2: Radioligand Binding Assay Workflow.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human P2Y14 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet with lysis buffer and resuspend in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Determine protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer

      • Unlabeled test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).

      • Radioligand (e.g., [³H]UDP) at a final concentration near its Kd (e.g., 10 nM).[9]

      • P2Y14R-containing membranes (20-50 µg protein per well).

    • For non-specific binding control wells, add a high concentration of a known P2Y14R agonist (e.g., 10 µM UDP-glucose).

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.[3]

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding.[10][11]

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other wells to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

Since P2Y14R is a Gi-coupled receptor, its activation leads to a decrease in intracellular cAMP levels.[3] Measuring the ability of a novel compound to modulate agonist-induced changes in cAMP provides a functional readout of its activity at the receptor.

This assay measures the functional consequence of receptor binding and activation. Cells expressing P2Y14R are first stimulated with an agent that increases intracellular cAMP (e.g., forskolin, an adenylyl cyclase activator). An agonist of P2Y14R will inhibit this forskolin-stimulated cAMP production. A novel compound can be tested for its ability to act as an agonist (inhibit cAMP production on its own) or as an antagonist (block the inhibitory effect of a known agonist).

cAMP_Assay_Workflow A Seed P2Y14R-expressing Cells in a 96-well Plate B Pre-treat with Test Compound (for Antagonist Mode) A->B C Stimulate with Forskolin and a Known Agonist (e.g., UDP-Glucose) B->C D Lyse Cells and Measure Intracellular cAMP Levels (e.g., using HTRF or AlphaScreen) C->D E Data Analysis: Determine EC₅₀ (Agonist) or IC₅₀ (Antagonist) D->E

Figure 3: cAMP Functional Assay Workflow.

  • Cell Culture:

    • Seed CHO-K1 or HEK293 cells stably expressing the human P2Y14 receptor into a 96-well plate and culture overnight.

  • Assay Procedure (Antagonist Mode):

    • Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).

    • Add the test compound at various concentrations and incubate for 15-30 minutes at 37°C.

    • Add a mixture of forskolin (e.g., 10 µM) and a known P2Y14R agonist (e.g., UDP-glucose at its EC₈₀ concentration) to each well.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay.[12][13]

  • Data Analysis:

    • Plot the cAMP signal against the logarithm of the test compound concentration.

    • For agonists, determine the EC₅₀ value from the dose-response curve of cAMP inhibition.

    • For antagonists, determine the IC₅₀ value from the dose-response curve of the reversal of agonist-induced cAMP inhibition.

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics

SPR is a powerful biophysical technique that allows for the real-time, label-free analysis of molecular interactions.[14][15] It provides not only the binding affinity (KD) but also the kinetic parameters of the interaction (association rate constant, ka, and dissociation rate constant, kd).

In an SPR experiment, one of the binding partners (the ligand, in this case, the purified P2Y14 receptor) is immobilized on a sensor chip. The other binding partner (the analyte, the novel compound) is flowed over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). By analyzing the binding curves at different analyte concentrations, the kinetic and affinity constants can be determined.

SPR_Workflow A Immobilize Purified P2Y14R on an SPR Sensor Chip B Inject Varying Concentrations of Novel Compound over the Chip A->B C Monitor the Binding Response in Real-Time (Association) B->C D Inject Buffer to Monitor Dissociation C->D E Regenerate the Sensor Surface D->E F Data Analysis: Determine ka, kd, and KD E->F

Figure 4: Surface Plasmon Resonance Workflow.

  • Receptor Immobilization:

    • Purify the P2Y14 receptor using standard biochemical techniques (this is the most challenging step and often requires specialized expertise in membrane protein purification).

    • Immobilize the purified receptor onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling) according to the manufacturer's instructions.[16][17][18]

  • Binding Analysis:

    • Prepare a series of dilutions of the novel compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20).

    • Inject the compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase where only running buffer is injected.

    • Include a reference flow cell without immobilized receptor to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software to determine the ka, kd, and KD values.

Comparison of Methodologies

FeatureRadioligand Binding AssaycAMP Functional AssaySurface Plasmon Resonance (SPR)
Principle Competition for binding with a radiolabeled ligandMeasurement of a downstream signaling event (cAMP)Real-time detection of mass changes upon binding
Output Binding affinity (Ki)Functional potency (EC₅₀/IC₅₀) and efficacyBinding kinetics (ka, kd) and affinity (KD)
Labeling Requires a radiolabeled ligandNo labeling of the test compound requiredLabel-free
Throughput HighHighMedium
Key Advantage "Gold standard" for direct affinity measurementProvides functional information about the compound's activityProvides detailed kinetic information
Key Limitation Requires handling of radioactive materials; indirect measurement for unlabeled compoundsIndirect measure of binding; susceptible to off-target effects on the signaling pathwayRequires purified, stable receptor, which can be challenging for GPCRs

Illustrative Data for Known P2Y14R Ligands

CompoundAssay TypeParameterReported Value
UDP-glucoseRadioligand Binding ([³H]UDP)Ki~200 nM[9]
UDP-glucoseCalcium MobilizationEC₅₀~100 nM[6]
UDPRadioligand Binding ([³H]UDP)Kd10 nM[9]
PPTNRadioligand Binding ([³H]UDP)Ki~10 nM[19]
PPTNCalcium Mobilization (antagonist)IC₅₀~20 nM[6]

Conclusion: A Holistic Approach to Validation

Validating the binding affinity of novel compounds to the P2Y14 receptor necessitates a comprehensive and multi-pronged strategy. While radioligand binding assays provide a robust and direct measure of affinity, they should be complemented with functional assays, such as cAMP measurements, to understand the compound's efficacy and potency in a cellular context. For a deeper mechanistic understanding of the binding event, label-free technologies like SPR offer invaluable real-time kinetic data. By judiciously selecting and combining these methodologies, researchers can confidently characterize the interaction of novel compounds with the P2Y14 receptor, paving the way for the development of new therapeutics.

References

  • Hamel, M., et al. (2011). Discovery of novel P2Y14 agonist and antagonist using conventional and nonconventional methods. Journal of Biomolecular Screening, 16(8), 954-962. [Link]

  • Perdicaro, D. J., et al. (2025). P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors. British Journal of Pharmacology. [Link]

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Cross-reactivity and selectivity profiling against other phosphatases

Author: BenchChem Technical Support Team. Date: February 2026


Introduction: The Criticality of Selectivity in Phosphatase Research

This guide provides a comprehensive framework for designing and executing a robust selectivity profiling strategy. We will delve into the core principles, compare key experimental methodologies, and offer field-proven insights to ensure the data you generate is both accurate and meaningful. Our focus is on building a self-validating experimental workflow that moves logically from broad, high-throughput screening to detailed, cell-based validation.

Core Concepts: Defining the Landscape of Inhibitor Specificity

Before embarking on experimental work, it is crucial to establish clear definitions for key concepts:

  • Cross-reactivity: The ability of a compound to bind to and inhibit phosphatases other than the intended primary target.

  • Selectivity: A quantitative measure of a compound's potency against its primary target versus its potency against off-targets. A highly selective compound is significantly more potent for one phosphatase over all others tested.

  • Specificity: An absolute term implying that a compound interacts exclusively with a single target. In practice, absolute specificity is rare, and selectivity is the more practical and scientifically rigorous metric.

The goal of profiling is not necessarily to find a perfectly specific inhibitor, but to identify a selective one and thoroughly understand its cross-reactivity profile. This knowledge is power; it allows for the design of clean experiments and the accurate interpretation of results.

A Multi-Tiered Strategy for Selectivity Profiling

A robust profiling strategy is not a single experiment but a staged campaign. It begins with broad screening to identify potential off-targets and progressively narrows the focus to quantify selectivity and confirm target engagement in a physiological context.

G cluster_0 Tier 1: In Vitro Biochemical Profiling cluster_1 Tier 2: Quantitative Potency & Selectivity cluster_2 Tier 3: Cellular Target Engagement & Validation A Primary Hit Compound B Broad Panel Screening (e.g., >100 phosphatases) A->B C Single-Dose % Inhibition B->C D Identify Potential Off-Targets C->D E Dose-Response (IC50) Assays (Primary target + identified off-targets) D->E F Determine Ki and Mode of Inhibition E->F G Calculate Selectivity Index F->G H Cellular Thermal Shift Assay (CETSA) G->H I FRET/BRET Biosensor Assays G->I J Downstream Pathway Analysis (Phosphoproteomics / Western Blot) G->J K Confirm On-Target & Off-Target Effects in a Physiological Context H->K I->K J->K G cluster_0 CETSA Workflow A Treat Cells (+/- Inhibitor) B Apply Heat Gradient A->B C Lyse & Separate (Soluble vs. Aggregated) B->C D Quantify Soluble Target (e.g., Western Blot) C->D E Plot Melting Curve & Compare D->E

Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: In Vitro Phosphatase Inhibition Assay (Malachite Green)

This protocol provides a framework for determining the IC₅₀ of an inhibitor against a protein tyrosine phosphatase using a phosphopeptide substrate and Malachite Green detection of released phosphate. [7] I. Materials & Reagents:

  • Purified recombinant phosphatase (e.g., PTP1B)

  • Phosphopeptide substrate (specific to the phosphatase)

  • Test inhibitor (compound stock in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.01% Brij-35

  • Malachite Green Reagent (commercial kit or prepared: Malachite green, ammonium molybdate, in HCl)

  • 96-well clear, flat-bottom microplate

  • Phosphate standard (for standard curve)

II. Assay Optimization (Self-Validation):

  • Enzyme Titration: Determine the optimal enzyme concentration that results in a linear reaction rate for the desired reaction time (e.g., 30 min) and consumes <15% of the substrate. [8]* Substrate Kₘ Determination: Measure the initial reaction velocity at various substrate concentrations to determine the Kₘ. For IC₅₀ determination, use a substrate concentration equal to the Kₘ. [9] III. Step-by-Step Protocol:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the test inhibitor in Assay Buffer. A typical 10-point, 3-fold dilution series starting from 50 µM is a good starting point. Include a "no inhibitor" (0% inhibition, vehicle control) and a "no enzyme" (100% inhibition, background control) well.

  • Plate Layout: Add 25 µL of Assay Buffer to all wells. Add 5 µL of the appropriate inhibitor dilution or control to each well.

  • Enzyme Addition: Add 10 µL of diluted enzyme to all wells except the "no enzyme" background controls.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. [7]5. Initiate Reaction: Start the reaction by adding 10 µL of the phosphopeptide substrate solution (prepared at 5X the final desired concentration, e.g., 5X Kₘ). The final reaction volume is 50 µL.

  • Incubation: Incubate the plate at 30°C for a pre-determined time (e.g., 30 minutes) where the reaction remains in the linear range.

  • Stop Reaction & Develop Color: Stop the reaction by adding 100 µL of Malachite Green reagent to each well. [7]Incubate for 20 minutes at room temperature for color development. [7]8. Read Plate: Measure the absorbance at 620 nm using a microplate reader. [7]9. Data Analysis:

    • Subtract the average absorbance of the "no enzyme" wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion: An Integrated Approach to Confident Profiling

References

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A Head-to-Head Comparison of Slingshot Inhibitors in Cell Migration Assays: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of cell migration, the dynamic remodeling of the actin cytoskeleton is paramount. A key regulatory axis in this process is the Slingshot (SSH) family of protein phosphatases, which activate cofilin, a potent actin-depolymerizing factor. By removing an inhibitory phosphate group from cofilin, SSH unleashes its activity, leading to increased actin filament turnover and, consequently, cell movement. The central role of this pathway in both physiological processes and pathological conditions, such as cancer metastasis, has made Slingshot phosphatases attractive targets for therapeutic intervention.

This guide provides an in-depth, head-to-head comparison of two small molecule inhibitors of the Slingshot phosphatase family: Slingshot inhibitor D3 and Sennoside A . We will delve into their mechanisms of action, compare their efficacy in cell migration assays based on available data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions for their experimental designs.

The Slingshot-Cofilin Signaling Axis: A Master Regulator of Actin Dynamics

The Slingshot-cofilin signaling pathway is a critical node in the regulation of actin dynamics. The activity of cofilin is tightly controlled by a phosphorylation-dephosphorylation cycle. LIM kinases (LIMK) phosphorylate cofilin on Serine 3, rendering it inactive. Slingshot phosphatases (SSH1, SSH2, and SSH3) reverse this process by dephosphorylating cofilin, thereby activating it.[1] Activated cofilin severs actin filaments, providing more free barbed ends for actin polymerization and promoting actin filament turnover, a process essential for the formation of migratory structures like lamellipodia and filopodia.

cluster_regulation Cofilin Activity Cycle LIMK LIM Kinase (LIMK) Cofilin Active Cofilin LIMK->Cofilin Cofilin_P Inactive Cofilin-P Cofilin_P->Cofilin Dephosphorylation Cofilin->Cofilin_P Phosphorylation Actin_Dynamics Actin Filament Severing & Depolymerization Cofilin->Actin_Dynamics SSH Slingshot (SSH) Phosphatase SSH->Cofilin_P Cell_Migration Cell Migration Actin_Dynamics->Cell_Migration

Caption: The Slingshot-Cofilin Signaling Pathway.

Head-to-Head Comparison of Slingshot Inhibitors

While a direct comparative study of Slingshot inhibitor D3 and Sennoside A in the same experimental setting is not yet available in the scientific literature, we can compile their reported characteristics to provide a valuable overview for researchers.

FeatureSlingshot Inhibitor D3Sennoside A
Mechanism of Action Reversible and competitive inhibitor of Slingshot phosphatases.[2]Identified as a novel inhibitor of the Slingshot (SSH) family of proteins.[2][3]
Potency IC₅₀ (SSH1): 3 µM Kᵢ (SSH2): 3.9 µM[2]Kᵢ: Single-digit micromolar range[3]
In Vitro Efficacy Significantly decreases NGF-induced cell migration in PC12 cells at 5 µM.[4]Markedly increased cofilin phosphorylation in pancreatic cancer cells, leading to reduced motility and invasiveness in vitro.[3]
Reported Concentrations 5 µM in PC12 cells.[4]10 µM in pancreatic cancer cells.[2]
Known Off-Target Effects Information on off-target effects is limited in the reviewed literature. Further investigation is recommended.Interacts with DNA methyltransferase 1 (DNMT1).[2] Affects aquaporin expression and H+/K+-ATPase activity.[4]
Source SyntheticNatural product derived from the senna plant.[3][4]

Note: The provided efficacy data is derived from separate studies and may not be directly comparable due to variations in experimental conditions, including cell lines and assay protocols. Researchers should consider these differences when selecting an inhibitor.

Experimental Protocols for Evaluating Slingshot Inhibitors

To rigorously assess the impact of Slingshot inhibitors on cell migration, two standard in vitro methods are recommended: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.

Wound Healing (Scratch) Assay

This assay is a straightforward method to study collective cell migration.

Start Seed cells to form a confluent monolayer Scratch Create a 'scratch' in the monolayer Start->Scratch Treat Treat with Slingshot inhibitor or vehicle Scratch->Treat Image_0h Image at 0h Treat->Image_0h Incubate Incubate for a defined time period Image_0h->Incubate Image_Xh Image at various time points (e.g., 24h) Incubate->Image_Xh Analyze Analyze wound closure Image_Xh->Analyze

Caption: Workflow for the Wound Healing (Scratch) Assay.

Detailed Protocol:

  • Cell Seeding: Seed your cells of interest (e.g., MDA-MB-231, HeLa, or pancreatic cancer cell lines) in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours. The optimal seeding density should be determined empirically for each cell line.

  • Creating the "Wound": Once the cells have reached confluency, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well. Apply consistent, gentle pressure to ensure a uniform wound width.

  • Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any detached cells and debris.

  • Inhibitor Treatment: Replace the PBS with fresh culture medium containing the desired concentration of the Slingshot inhibitor (e.g., 1-10 µM for Slingshot inhibitor D3 or Sennoside A) or a vehicle control (e.g., DMSO).

  • Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch at multiple defined locations per well using a phase-contrast microscope.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) to monitor the rate of wound closure.

  • Data Analysis: Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of cell migration can be quantified by calculating the percentage of wound closure over time relative to the initial wound area.

Causality Behind Experimental Choices:

  • Confluent Monolayer: Starting with a confluent monolayer ensures that the observed cell movement is primarily due to migration into the free space rather than cell proliferation. To further control for proliferation, cells can be serum-starved or treated with a mitotic inhibitor like Mitomycin C prior to the assay.

  • Consistent Scratching Technique: A uniform scratch width is crucial for reproducible results. Using a guide or a specialized tool can help maintain consistency.

  • Vehicle Control: The vehicle control is essential to account for any effects of the solvent used to dissolve the inhibitor on cell migration.

Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic migration of individual cells through a porous membrane.

Prepare_Chambers Place Transwell inserts in a multi-well plate Add_Chemoattractant Add chemoattractant to the lower chamber Prepare_Chambers->Add_Chemoattractant Seed_Cells Seed cells with inhibitor or vehicle in the upper chamber Add_Chemoattractant->Seed_Cells Incubate Incubate for a defined time period (e.g., 12-24h) Seed_Cells->Incubate Remove_NonMigrated Remove non-migrated cells from the top of the insert Incubate->Remove_NonMigrated Fix_Stain Fix and stain migrated cells on the bottom of the insert Remove_NonMigrated->Fix_Stain Image_Quantify Image and quantify migrated cells Fix_Stain->Image_Quantify

Sources

A Senior Application Scientist's Guide to Orthogonal Methods for Confirming Reference Standard Purity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity of a reference standard is the bedrock upon which the accuracy of all subsequent analytical measurements rests. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate that reference standards be of the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized to assure the identity, strength, and quality".[1] A primary reference standard should ideally possess a purity of 99.5% or higher.[2] This guide provides an in-depth comparison of orthogonal analytical methods, offering a robust strategy to ensure the integrity of your reference standards, thereby guaranteeing the reliability of your analytical data.

The Principle of Orthogonality: A Multi-Faceted Approach to Purity

Relying on a single analytical method for purity assessment can introduce bias and may fail to detect certain impurities.[3][4] The concept of "orthogonality" in analytical chemistry involves the use of multiple, independent methods to measure the same attribute.[3][4] These methods should rely on different scientific principles to provide a more comprehensive and accurate characterization of a reference standard.[4] This approach is crucial for identifying and quantifying a wide range of potential impurities, including process-related impurities, degradation products, and residual solvents.[1][3]

The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, underscore the importance of identifying and controlling impurities.[5][6] Utilizing orthogonal methods is a key strategy in meeting these regulatory expectations.[3]

Comparative Analysis of Key Orthogonal Techniques

A well-characterized primary reference standard will have undergone analysis by a suite of orthogonal methods to assess purity and identify any potential impurities.[2] The selection of appropriate orthogonal methods depends on the physicochemical properties of the reference standard and the potential impurities. Here, we compare several powerful techniques.

Chromatographic Methods: The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity assessment for non-volatile organic compounds.[7] However, to achieve true orthogonality, it is essential to employ different separation and detection principles.

  • Reverse-Phase HPLC (RP-HPLC) with UV vs. Mass Spectrometry (MS) Detection:

    • Principle of Orthogonality: While both techniques utilize the same separation principle (hydrophobic interaction), the detection methods are orthogonal. UV detection is based on the chromophoric properties of the analyte and impurities, while MS detection is based on the mass-to-charge ratio.

    • Application: HPLC-UV is a robust quantitative tool, while HPLC-MS provides invaluable qualitative information, aiding in the identification of unknown impurities by providing molecular weight and structural data.[8][9] Modern software algorithms can enhance the detection of low-level impurities by MS even in the presence of chemical noise.[8]

    • Causality in Method Choice: Employing both detectors in-line offers a powerful combination of quantification and identification in a single run.[8] However, it is important to be aware that high-intensity UV light in modern detectors can sometimes induce on-line degradation, leading to artifactual signals in the subsequent MS analysis.[10]

  • Orthogonal HPLC Methods (Different Column Chemistries/Mobile Phases):

    • Principle of Orthogonality: This approach utilizes different separation mechanisms. For instance, pairing a C18 (hydrophobic) column with a phenyl-hexyl (pi-pi and hydrophobic interactions) or a cyano (polar interactions) column provides different selectivities, increasing the likelihood of resolving co-eluting impurities.

    • Application: This strategy is particularly useful when dealing with complex mixtures of structurally similar impurities. An orthogonal method can be used to continually evaluate the primary release method to ensure its specificity, especially when new synthetic routes or degradation pathways are introduced.[11]

Orthogonal_HPLC_Strategy

Capillary Electrophoresis (CE): A High-Efficiency Alternative

Capillary Electrophoresis offers a powerful orthogonal approach to HPLC, with separation based on the electrophoretic mobility of analytes in an electric field.[12][13]

  • Principle of Orthogonality: CE separates molecules based on their charge-to-size ratio, a fundamentally different principle from the partitioning mechanisms in HPLC.[12]

  • Application: CE is particularly advantageous for the analysis of chiral compounds, biomolecules, and charged species.[12] Its high peak efficiency provides excellent resolution, often separating impurities that co-elute in HPLC.[13] Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), offer further versatility.[12][14]

  • Causality in Method Choice: For ionizable compounds or biologics, CE is an excellent choice to complement HPLC data, providing a high degree of confidence in purity assessments.[12] The use of aqueous buffers in CE also presents a "greener" alternative to the organic solvents often used in HPLC.[13]

Thermal Analysis: Probing Absolute Purity

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can determine the absolute purity of highly crystalline reference standards without the need for a specific impurity standard.

  • Principle of Orthogonality: DSC measures the heat flow associated with thermal transitions in a material.[15] The presence of impurities broadens the melting endotherm and lowers the melting point, which can be described by the Van't Hoff equation.[16]

  • Application: DSC is a valuable tool for determining the purity of small molecule crystalline solids.[17] It provides a measure of total eutectic impurities. Thermogravimetric Analysis (TGA) is often used in conjunction with DSC to determine the presence of residual solvents or water, which can also affect the purity value.[15][18]

  • Causality in Method Choice: For highly pure, crystalline small molecules intended as primary standards, DSC offers a direct measurement of absolute purity, which can be used to corroborate the purity values obtained from chromatographic methods.[17]

Quantitative NMR (qNMR): A Primary Method for Purity Assignment

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the purity of a reference standard by comparing the integral of an analyte's NMR signal to that of a certified internal standard.[19]

  • Principle of Orthogonality: qNMR is a primary analytical method because the signal intensity is directly proportional to the number of nuclei, independent of the molecule's chemical structure.[19] This is fundamentally different from chromatographic techniques that rely on the response factor of a detector.

  • Application: qNMR can be used to accurately determine the purity of a wide range of organic molecules, provided they are soluble and have unique, well-resolved signals in the NMR spectrum.[19] It is particularly useful for qualifying reference standards for which no pre-existing, highly pure standard is available.[20]

  • Causality in Method Choice: When the highest level of accuracy is required for a primary reference standard, qNMR is an excellent choice.[20] The combination of qNMR and mass balance approaches can provide a high degree of confidence in the assigned purity value.[21]

Data Comparison and Interpretation

The following table summarizes the key attributes of the discussed orthogonal methods, providing a guide for their selection and application.

Analytical TechniquePrinciple of Separation/DetectionPrimary ApplicationAdvantagesLimitations
RP-HPLC with UV/MS Hydrophobic partitioning; UV absorbance/Mass-to-charge ratioBroad applicability for non-volatile organic impuritiesRobust, quantitative (UV), provides structural information (MS)[8][9]Potential for co-elution, UV detection requires chromophores
Orthogonal HPLC Different stationary phase interactions (e.g., polar, pi-pi)Resolving complex mixtures and structurally similar impuritiesIncreased confidence in detecting all impurities[11]Requires more method development time
Capillary Electrophoresis (CE) Charge-to-size ratio in an electric fieldChiral compounds, charged molecules, biologics[12]High separation efficiency, low sample and reagent consumption[13]Lower sensitivity for some applications, less robust than HPLC
Differential Scanning Calorimetry (DSC) Heat flow during thermal transitionsAbsolute purity of highly crystalline small molecules[17]No need for impurity reference standards, measures total eutectic impuritiesNot suitable for amorphous materials or compounds that decompose on melting
Quantitative NMR (qNMR) Nuclear magnetic resonance signal intensityPrimary method for purity assignment of organic molecules[19][20]High precision and accuracy, direct measurementRequires a certified internal standard, not suitable for complex mixtures with overlapping signals

Experimental Protocols: A Practical Approach

Protocol 1: Orthogonal RP-HPLC for Impurity Profiling

Objective: To assess the purity of a small molecule reference standard using two orthogonal RP-HPLC methods.

Method A (Primary):

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of 1 mg/mL.

Method B (Orthogonal):

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: Mass Spectrometry (ESI+).

  • Injection Volume: 10 µL.

  • Sample Preparation: Same as Method A.

Data Analysis:

  • Compare the chromatograms from both methods. Look for any new or better-resolved peaks in the orthogonal method.

  • Quantify all impurities detected by UV in Method A as a percentage of the total peak area.

  • Use the MS data from Method B to obtain molecular weights for all detected impurities, aiding in their identification.

Purity_Assessment_Strategy

Conclusion: A Foundation of Trustworthy Science

The qualification of a reference standard is a critical activity that underpins the entire drug development process. A single analytical technique is insufficient to provide the necessary level of confidence in the purity of a standard. By employing a suite of orthogonal methods, each based on different scientific principles, researchers and drug development professionals can build a comprehensive and robust purity profile. This multi-faceted approach not only satisfies regulatory expectations but also establishes a solid foundation of scientific integrity, ensuring the accuracy and reliability of all subsequent analytical data.

References

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). American Pharmaceutical Review. Retrieved January 26, 2026, from [Link]

  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. Retrieved January 26, 2026, from [Link]

  • Orthogonal method in pharmaceutical product analysis. (n.d.). Alphalyse. Retrieved January 26, 2026, from [Link]

  • What is a Particle Analysis "Orthogonal Method"? (2025, June 24). Fluid Imaging Technologies. Retrieved January 26, 2026, from [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025, November 8). EnggResearch.net. Retrieved January 26, 2026, from [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2002). PubMed. Retrieved January 26, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved January 26, 2026, from [Link]

  • The ABC's of Reference Standard Management. (n.d.). Eurofins. Retrieved January 26, 2026, from [Link]

  • DSC purity determination. (n.d.). Mettler Toledo. Retrieved January 26, 2026, from [Link]

  • Impurity Profiling in different analytical techniques. (2024, February 2). IJNRD. Retrieved January 26, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 26, 2026, from [Link]

  • Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydrochloride Hydrate Related Substances. (2022, December 31). Journal of Pharmaceutical Negative Results. Retrieved January 26, 2026, from [Link]

  • HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. (2019, January 23). Analytical Chemistry. Retrieved January 26, 2026, from [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (n.d.). ScienceDirect. Retrieved January 26, 2026, from [Link]

  • Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments. Retrieved January 26, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved January 26, 2026, from [Link]

  • Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. (2024, July 18). News-Medical.Net. Retrieved January 26, 2026, from [Link]

  • Capillary Electrophoresis for Pharmaceutical Analysis. (n.d.). Springer Nature Experiments. Retrieved January 26, 2026, from [Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. (2014, June 20). PubMed. Retrieved January 26, 2026, from [Link]

  • Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. (2013, August 22). PMC - NIH. Retrieved January 26, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager. Retrieved January 26, 2026, from [Link]

  • Determination of purity by differential scanning calorimetry (DSC). (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. (2020, August 19). Veeprho. Retrieved January 26, 2026, from [Link]

  • Capillary Electrophoresis in the Biopharmaceutical Industry: Part II. (n.d.). LCGC International. Retrieved January 26, 2026, from [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025, March 13). Advances in Bioresearch. Retrieved January 26, 2026, from [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019, February 1). BioPharm International. Retrieved January 26, 2026, from [Link]

  • Capillary electrophoresis. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Retrieved January 26, 2026, from [Link]

  • Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. (2013, August 22). PMC. Retrieved January 26, 2026, from [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. (n.d.). FDA. Retrieved January 26, 2026, from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Source not found.
  • qNMR - Quantitative Analysis by NMR. (2022, December 19). AWS. Retrieved January 26, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved January 26, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.